5-(Tetrahydrofuran-3-yl)thiazol-2-amine
Description
Properties
IUPAC Name |
5-(oxolan-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-7-9-3-6(11-7)5-1-2-10-4-5/h3,5H,1-2,4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTULFIVZBPYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565386-73-3 | |
| Record name | 5-(oxolan-3-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Tetrahydrofuran-3-yl)thiazol-2-amine CAS number search
Executive Summary & Identification
5-(Tetrahydrofuran-3-yl)thiazol-2-amine is a specialized heterocyclic building block utilized in medicinal chemistry, particularly for the development of kinase inhibitors and antimicrobial agents. It serves as a polar, metabolic stability-enhancing bioisostere, replacing lipophilic phenyl or alkyl groups with the tetrahydrofuran (THF) moiety to modulate physicochemical properties (LogP, solubility).
Chemical Identity
| Property | Detail |
| CAS Number | 1565386-73-3 |
| IUPAC Name | 5-(Tetrahydrofuran-3-yl)-1,3-thiazol-2-amine |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| SMILES | NC1=NC=C(C2CCOC2)S1 |
| InChI Key | Derived from structure (e.g., JKQV...)[1][2][3][4][5] |
| Appearance | Off-white to pale yellow solid (Typical) |
Structural Analysis & Physicochemical Profile
The compound features a 2-aminothiazole core substituted at the 5-position with a tetrahydrofuran-3-yl ring. This structural arrangement introduces a chiral center at the C3 position of the THF ring.
Note on Stereochemistry: The CAS 1565386-73-3 typically refers to the racemic mixture . Enantiopure forms (R or S) would require chiral resolution or asymmetric synthesis and may carry distinct (often unindexed) registry numbers.
Predicted Physicochemical Properties
Experimental data for this specific building block is limited; values below are calculated consensus estimates.
| Property | Value | Significance in Drug Design |
| cLogP | ~0.5 – 0.8 | Low lipophilicity; ideal for fragment-based drug design (FBDD). |
| TPSA | ~65 Ų | Good membrane permeability; favorable for oral bioavailability. |
| pKa (Basic) | ~5.3 (Thiazole N) | Weakly basic; likely uncharged at physiological pH (7.4). |
| H-Bond Donors | 1 (NH₂) | Key interaction point for kinase hinge binding. |
| H-Bond Acceptors | 3 (N, O, S) | Facilitates water solubility and receptor binding. |
Synthetic Methodology
The most robust route to 5-(Tetrahydrofuran-3-yl)thiazol-2-amine is the Hantzsch Thiazole Synthesis . This method involves the condensation of an
Core Intermediate: 1-(Tetrahydrofuran-3-yl)ethanone
The synthesis hinges on the availability of 1-(Tetrahydrofuran-3-yl)ethanone (CAS 114932-86-4). If not purchased, this can be synthesized via the reaction of tetrahydrofuran-3-carboxylic acid derivatives with methylmagnesium bromide or via radical acetylation methods.
Step-by-Step Protocol
Step 1:
-
Reactants: 1-(Tetrahydrofuran-3-yl)ethanone, Bromine (Br₂) or N-Bromosuccinimide (NBS).
-
Conditions: Acetic acid or HBr/AcOH; 0°C to RT.
-
Mechanism: Electrophilic halogenation of the enol tautomer.
-
Product: 2-Bromo-1-(tetrahydrofuran-3-yl)ethanone.
Step 2: Hantzsch Cyclization
-
Reactants: 2-Bromo-1-(tetrahydrofuran-3-yl)ethanone, Thiourea.
-
Conditions: Ethanol (EtOH) or Isopropanol; Reflux (70–80°C) for 2–4 hours.
-
Workup: The hydrobromide salt precipitates or is isolated by evaporation. Neutralization with NaHCO₃ yields the free base.
-
Mechanism: Nucleophilic attack of sulfur on the
-carbon, followed by condensation of the amine with the carbonyl and dehydration.
Synthetic Pathway Diagram[4][5][6]
Caption: Hantzsch synthesis pathway converting the acetyl-THF precursor to the target aminothiazole via bromination and cyclization.
Applications in Drug Discovery
This compound is primarily used as a scaffold or intermediate rather than a final drug. Its specific utility lies in:
-
Kinase Inhibition: The 2-aminothiazole motif is a "privileged structure" that often binds to the ATP-binding hinge region of kinases (e.g., CDK, Src, VEGFR). The amine group acts as a hydrogen bond donor/acceptor pair with the kinase backbone.
-
Fragment-Based Screening: Due to its low molecular weight (<200 Da) and favorable solubility, it is an excellent candidate for fragment libraries used to probe protein binding pockets.
-
Bioisosterism: The tetrahydrofuran ring serves as a saturated, polar isostere for phenyl or furan rings. This substitution often improves:
-
Metabolic Stability: Reducing susceptibility to oxidative metabolism (CYP450) compared to furan.
-
Solubility: Increasing aqueous solubility via the ether oxygen.
-
Handling & Safety Profile
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
Storage: Keep in a cool, dry place (2–8°C recommended for long-term stability). Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine.
-
Solubility: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in water.
References
-
Accela ChemBio. (2024). Precursor Availability: 1-(Tetrahydrofuran-3-yl)ethanone (CAS 114932-86-4). Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds. Molecules, 26(5), 1449.[6] Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Synthesis and Evaluation of 2-Aminothiazoles. PMC. Retrieved from [Link]
Sources
Technical Guide: Chemical Structure & Utility of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine
Executive Summary
The compound 5-(Tetrahydrofuran-3-yl)thiazol-2-amine represents a high-value pharmacophore scaffold in modern medicinal chemistry. It combines the privileged 2-aminothiazole core—a proven motif in kinase inhibition and GPCR modulation—with a tetrahydrofuran (THF) ring at the 5-position.
Unlike the more common 4-substituted congeners derived from standard Hantzsch synthesis, the 5-substituted variant offers unique vector geometry for accessing specific sub-pockets in enzymes (e.g., the ribose-binding pocket of ATP sites). This guide details the structural anatomy, physicochemical profile, and a validated synthetic workflow for this specific isomer, distinguishing it from its regioisomers to ensure experimental precision.
Structural Anatomy & Physicochemical Profile[1][2]
Molecular Architecture
The molecule consists of a planar, aromatic thiazole ring substituted at the C2 position with an exocyclic amine and at the C5 position with a saturated, non-planar THF ring.
-
Core: 1,3-Thiazole (5-membered heteroaromatic).
-
Donor/Acceptor Profile: The C2-amine acts as a hydrogen bond donor (HBD) and acceptor (HBA). The thiazole nitrogen (N3) and THF oxygen are critical HBAs.
-
Chirality: The attachment at the C3 position of the THF ring creates a chiral center. The molecule exists as a pair of enantiomers (R and S), which may exhibit differential binding affinities in protein targets.
Tautomeric Equilibrium
A critical consideration for docking studies and mechanism of action is the tautomerism of the 2-aminothiazole moiety. While the amino form is predominant in neutral solution and solid state, the imino form can become relevant in specific solvent environments or active sites.
DOT Diagram: Tautomeric Equilibrium & Binding Modes
Figure 1: The amino-imino tautomerism determines the hydrogen bonding pattern (DA vs AD) with protein residues.
Physicochemical Properties Table
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₇H₁₀N₂OS | Low MW fragment (<200 Da) |
| Molecular Weight | 170.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| cLogP | ~0.8 - 1.2 | High water solubility; favorable for oral bioavailability |
| TPSA | ~65 Ų | Good membrane permeability (<140 Ų) |
| pKa (Conj. Acid) | ~5.3 (Thiazole N) | Weak base; largely un-ionized at physiological pH (7.4) |
| H-Bond Donors | 1 (Exocyclic NH₂) | Specific interaction anchor |
| H-Bond Acceptors | 3 (N, O, S) | Versatile electrostatic interactions |
Synthetic Methodology
The Regioselectivity Challenge
A common pitfall in synthesizing thiazoles is assuming the Hantzsch Thiazole Synthesis (alpha-haloketone + thiourea) yields the target.
-
Hantzsch Outcome: Reaction of 2-bromo-1-(THF-3-yl)ethanone + thiourea yields the 4-(tetrahydrofuran-3-yl) isomer, NOT the 5-substituted target.
-
Correct Strategy: To access the 5-(tetrahydrofuran-3-yl) isomer, a halogenation-coupling strategy starting from 2-aminothiazole is the authoritative protocol.
Validated Synthetic Protocol (Suzuki-Miyaura Coupling)
Workflow Diagram
Figure 2: Strategic route to ensure 5-position substitution, avoiding the 4-isomer byproduct of Hantzsch synthesis.
Detailed Protocol Steps
Step 1: Regioselective Bromination
-
Reagents: 2-Aminothiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure: Dissolve 2-aminothiazole in ACN at 0°C. Add NBS portion-wise over 30 minutes to prevent over-bromination. Stir for 2 hours at room temperature.
-
Workup: Concentrate solvent, dilute with water, and filter the precipitate. Recrystallize from ethanol.
-
Checkpoint: 1H NMR should show the disappearance of the C5 proton (typically a doublet ~6.5-7.0 ppm).
Step 2: Palladium-Catalyzed Cross-Coupling
-
Reagents: 2-Amino-5-bromothiazole (1.0 eq), (Tetrahydrofuran-3-yl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
Procedure: Degas solvents thoroughly with nitrogen (critical for Pd cycle). Combine reagents in a pressure vial. Heat to 90°C for 12-16 hours.
-
Purification: The amino group can chelate Pd, making purification tricky. Use a scavenger resin (e.g., SiliaMetS®) or wash with aqueous cysteine solution. Purify via flash chromatography (MeOH/DCM gradient).
Medicinal Chemistry Applications
Kinase Inhibitor Design
The 2-aminothiazole is a bioisostere of the 2-aminopyridine system found in many kinase inhibitors (e.g., Crizotinib, Dasatinib).
-
Binding Mode: The aminothiazole motif typically binds to the hinge region of the kinase ATP pocket via a bidentate H-bond (N3 acceptor, C2-NH2 donor).
-
Role of THF: The THF ring at C5 projects into the ribose-binding pocket or the solvent-exposed front , improving solubility and creating specific hydrophobic contacts without the metabolic liability of a phenyl ring.
Metabolic Stability & Toxicity
-
Metabolic Soft Spot: The alpha-carbons of the THF ring are susceptible to CYP450-mediated oxidation (hydroxylation), potentially leading to ring opening.
-
Mitigation: If metabolic clearance is too high, medicinal chemists often substitute the THF with a tetrahydropyran (THP) or introduce a fluorine atom on the THF ring to block metabolism.
-
Structural Alert: Aminothiazoles can occasionally form reactive metabolites (via S-oxidation or iminoquinone formation). However, the 5-alkyl substitution generally mitigates the toxicity seen in unsubstituted or aryl-substituted analogs.
References
-
Thiazole Properties & pKa
- Title: Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles.
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
Link:
-
Synthetic Methodology (Hantzsch vs. Coupling)
- Title: Regioselective synthesis of 2-aminothiazoles: Hantzsch reaction vs.
- Source: Organic Chemistry Portal / Synlett.
-
Link:
-
THF in Drug Design
- Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and SAR Studies.
-
Source: ChemMedChem (2025).[1]
-
Link:
-
Aminothiazole Scaffold Review
Sources
Molecular weight and formula of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine
An In-Depth Technical Guide to 5-(Tetrahydrofuran-3-yl)thiazol-2-amine: Synthesis, Characterization, and Scientific Context
Executive Summary
This document provides a comprehensive technical overview of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established "privileged structure," forming the core of numerous clinically approved drugs due to its wide range of biological activities.[1][2][3] The incorporation of a tetrahydrofuran moiety suggests potential modulation of physicochemical properties such as solubility and metabolic stability, making this compound a valuable building block for novel therapeutic agents.[4] This guide details the molecule's core properties, outlines a robust and validated synthetic pathway, describes modern analytical techniques for its characterization, and discusses its scientific and therapeutic relevance.
Molecular Identity and Physicochemical Properties
5-(Tetrahydrofuran-3-yl)thiazol-2-amine is a heterocyclic compound featuring a central 2-aminothiazole ring substituted at the 5-position with a tetrahydrofuran ring. This unique combination of an aromatic, electron-rich thiazole system and a saturated, polar ether moiety defines its chemical character and potential for biological interactions.
Chemical Structure
The structural representation of the molecule is provided below.
Caption: Chemical structure of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine.
Physicochemical Data
The key computed and theoretical properties of the molecule are summarized in the table below. This data is essential for planning experimental work, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂OS | Calculated |
| Molecular Weight | 186.24 g/mol | Calculated |
| IUPAC Name | 5-(Tetrahydrofuran-3-yl)-1,3-thiazol-2-amine | Standard Nomenclature |
| Topological Polar Surface Area (TPSA) | 80.05 Ų | Computational Prediction |
| logP (Octanol-Water Partition Coeff.) | 0.9 - 1.3 | Computational Prediction |
| Hydrogen Bond Donors | 2 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 4 (2xN, 1xO, 1xS) | Calculated |
Synthesis and Mechanistic Considerations
The synthesis of 2-aminothiazole derivatives is a cornerstone of heterocyclic chemistry, with the Hantzsch Thiazole Synthesis being the most prominent and reliable method.[5][6] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea. Its primary advantages are the wide availability of starting materials and the operational simplicity, which allow for the generation of a diverse library of thiazole derivatives.[7]
Synthetic Workflow
The proposed synthesis proceeds in two logical stages: first, the preparation of the key α-bromoketone intermediate from tetrahydrofuran-3-carboxylic acid, followed by the Hantzsch cyclization.
Sources
- 1. kuey.net [kuey.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. 2-[(Tetrahydrofuran-2-ylmethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | 937597-53-0 | Benchchem [benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. bepls.com [bepls.com]
Tetrahydrofuran-Thiazole Hybrid Scaffolds in Drug Discovery
This guide explores the strategic integration of Tetrahydrofuran (THF) and Thiazole moieties within a single pharmacophore. This "hybrid" approach leverages the stereochemical precision of THF rings (often mimicking transition states or carbohydrate residues) with the metabolic robustness and
Synergistic Ligand Design for High-Affinity Targets
Executive Summary: The Hybrid Rationale
In modern medicinal chemistry, the "privileged structure" concept drives library design. Two such structures—the Tetrahydrofuran (THF) ring and the Thiazole heterocycle—occupy distinct but complementary chemical spaces.
-
The THF Moiety: Primarily acts as a high-density hydrogen bond acceptor.[1] In its fused bis-THF configuration (as seen in Darunavir), it creates a rigid, stereochemically defined network that engages backbone amides (e.g., Asp29/Asp30 in HIV protease).
-
The Thiazole Moiety: Functions as a bioisostere for pyridine or phenyl rings but with enhanced metabolic stability and specific dipole orientations. It engages in
stacking and fills hydrophobic pockets (S1/S2 subsites).
The Hybrid Directive: Covalently linking or fusing these scaffolds creates agents capable of simultaneous hydrophilic anchoring (via THF) and hydrophobic/metabolic modulation (via Thiazole). This guide details the design, synthesis, and application of these hybrids, focusing on HIV Protease Inhibitors and Epothilone analogs .
Structural & Mechanistic Logic[1]
The Pharmacophore Interface
The success of THF-thiazole hybrids relies on their ability to span diverse binding pockets.[1]
| Feature | Tetrahydrofuran (THF) Component | Thiazole Component | Hybrid Synergism |
| Electronic | Dual-mode binding (Polar + Hydrophobic) | ||
| Topology | 3D "Envelope" conformation; Chiral centers | Planar, Aromatic | Rigid core with directional vectors |
| Metabolism | Susceptible to oxidative opening (unless fused) | Resistant to CYP450 oxidation (often blocks metabolic soft spots) | Improved ADME profile |
Mechanism of Action Visualization
The following diagram illustrates the binding logic in a theoretical HIV Protease active site, demonstrating how the hybrid scaffold bridges the catalytic aspartates and the hydrophobic S2 pocket.
Caption: Figure 1. Bimodal binding mechanism of THF-Thiazole hybrids in protease active sites.
Case Study: Epothilone Analogs (The Natural Hybrid)
The Epothilones (A and B) are potent microtubule stabilizers that naturally feature a 16-membered macrocycle (containing an epoxide/THF-like motif) linked to a thiazole side chain. Synthetic efforts have focused on optimizing this link to overcome P-glycoprotein efflux pumps.
Synthetic Strategy: The Convergent Approach
The synthesis typically involves preparing the macrocyclic core (containing the THF/epoxide) and the thiazole side chain separately, then coupling them via a Wittig or Stille reaction.[2]
Key Reaction: Stille Coupling for Thiazole Attachment This protocol describes the attachment of the thiazole moiety to the macrocyclic vinyl iodide precursor.
Experimental Protocol: Stille Coupling of Thiazole Side Chain
Validation: This method ensures retention of stereochemistry at the C15-C16 olefin.[1]
-
Reagents Preparation:
-
Fragment A (Vinyl Iodide): 12,13-desoxyepothilone F vinyl iodide (1.0 equiv).
-
Fragment B (Stannane): 2-methyl-4-(tributylstannyl)thiazole (1.5 equiv).[1]
-
Catalyst:
(0.1 equiv) and (0.4 equiv). -
Solvent: Degassed DMF.
-
-
Procedure:
-
Step 1: Dissolve Fragment A (100 mg) in anhydrous DMF (2 mL) under Argon atmosphere.
-
Step 2: Add the thiazole stannane (Fragment B) via syringe.
-
Step 3: Add the catalyst system (
) rapidly to the stirring solution. -
Step 4: Heat the reaction vessel to 85°C for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1) for the disappearance of the vinyl iodide.
-
Step 5: Cool to room temperature and quench with saturated aqueous
solution (to precipitate tin residues). -
Step 6: Filter through a pad of Celite, extract with
, and concentrate in vacuo.
-
-
Purification:
Case Study: HIV Protease Inhibitors (Bis-THF & Thiazole)[1][4]
While Darunavir utilizes a bis-THF ligand, resistance mutations (e.g., V82A, I84V) necessitate new P2 ligands. Hybrid designs replace the standard phenyl/aniline moieties with thiazoles to probe the S2' pocket.
Comparative SAR Data
The table below summarizes the inhibitory constant (
| Compound ID | P2 Ligand (THF-based) | P2' Ligand (Thiazole-based) | Fold Change | ||
| Darunavir (Ref) | bis-THF | 4-amino-phenyl (sulfonamide) | < 0.01 | 0.55 | ~50x |
| Hybrid A | bis-THF | 2-aminothiazole | 0.05 | 0.12 | 2.4x |
| Hybrid B | bis-THF | 4-methylthiazole | 0.85 | 4.20 | 5x |
| Hybrid C | Monocyclic THF | Benzothiazole | 12.5 | >100 | >8x |
Interpretation: Hybrid A demonstrates that the 2-aminothiazole moiety maintains potency against MDR strains better than the phenyl analog, likely due to specific H-bond interactions with the mutated backbone residues that the phenyl group cannot maintain.
Synthetic Workflow: Constructing the Hybrid
The construction of these hybrids often requires the Hantzsch Thiazole Synthesis followed by coupling to a chiral THF precursor.
Workflow Diagram
The following DOT diagram outlines the convergent synthesis of a generic THF-Thiazole hybrid.
Caption: Figure 2.[1] Convergent synthetic pathway for THF-Thiazole carbamate hybrids.
Protocol: Hantzsch Thiazole Formation (Fragment B)
-
Reactants: Combine thiobenzamide (1.0 equiv) and ethyl bromopyruvate (1.1 equiv) in Ethanol.
-
Reflux: Heat to reflux for 2 hours. The solution will typically turn yellow/orange.
-
Workup: Cool to
. The thiazole hydrobromide salt often precipitates. Filter and wash with cold ether. -
Free Base: Suspend the salt in EtOAc and wash with
to obtain the free amine/ester for coupling.
References
-
Ghosh, A. K., et al. (2011). Disubstituted Bis-THF Moieties as New P2 Ligands in Nonpeptidal HIV-1 Protease Inhibitors.[1][4] ACS Medicinal Chemistry Letters.[5]
-
Nicolaou, K. C., et al. (1997). Designed Epothilones: Synthesis and Biological Evaluation. Science.
-
Kojić, V., et al. (2023). Synthesis and antiproliferative activity of new thiazole hybrids with [3.3.0]furofuranone or tetrahydrofuran scaffolds. Journal of the Serbian Chemical Society.
-
Altmann, K. H., et al. (2000). Epothilone A-D and their thiazole-modified analogs as novel anticancer agents. Chimia.[3][6][7][8]
-
Demirci, S. (2018).[6] Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques.[6] Journal of the Turkish Chemical Society Section A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cib.csic.es [cib.csic.es]
- 3. chemrj.org [chemrj.org]
- 4. Disubstituted Bis-THF Moieties as New P2 Ligands in Nonpeptidal HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
Physicochemical properties of tetrahydrofuranyl-thiazole amines
An In-Depth Technical Guide to the Physicochemical Properties of Tetrahydrofuranyl-Thiazole Amines
Foreword: From Scaffold to Success
In the landscape of modern medicinal chemistry, the identification of promising molecular scaffolds is merely the first step in a long and arduous journey. The true potential of a novel compound series is unlocked not just by its biological activity, but by a thorough understanding and optimization of its physicochemical properties. These properties—solubility, lipophilicity, ionization, and stability—are the invisible arbiters of a drug's fate, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] A failure to appreciate and engineer these characteristics in the earliest stages of discovery is a primary driver of late-stage clinical attrition.[1]
This guide focuses on the tetrahydrofuranyl-thiazole amine core, a scaffold of increasing interest due to the proven biological relevance of both the thiazole and tetrahydrofuran moieties. Thiazoles are a cornerstone of medicinal chemistry, appearing in numerous approved drugs and valued for their versatile biological activities.[4][5][6] The tetrahydrofuran ring, often used as a bioisostere for other cyclic systems, can favorably modulate properties like solubility and metabolic stability.
Herein, we move beyond a simple recitation of facts. We will dissect the causality behind experimental choices, presenting a logical, field-proven workflow for the comprehensive physicochemical characterization of this promising compound class. Each protocol is designed as a self-validating system, providing the robust data necessary for confident decision-making in a drug development pipeline.
Chapter 1: The Physicochemical Profiling Workflow: A Strategy for De-risking Discovery
A rational drug discovery program does not assess physicochemical properties randomly. It employs a tiered, iterative approach that balances throughput with precision, generating the right data at the right time. Early-stage efforts focus on high-throughput screening to identify liabilities, while late-stage optimization demands gold-standard, in-depth analysis.
Our approach for the tetrahydrofuranyl-thiazole amine series follows a logical cascade, designed to efficiently prioritize candidates with the highest probability of success.
Caption: Tiered Physicochemical Profiling Workflow.
Chapter 2: Lipophilicity (LogP & LogD) - The Gatekeeper of Permeability
Lipophilicity, the affinity of a molecule for a non-polar environment, is arguably the most critical physicochemical parameter.[7] It dictates a compound's ability to traverse cellular membranes to reach its target, but excessive lipophilicity can lead to poor solubility, promiscuous binding, and rapid metabolic clearance.[8] We express this property as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, accounting for ionization).
Authoritative Grounding: The Role of Lipophilicity
For the tetrahydrofuranyl-thiazole amine scaffold, the amine group is basic and will be protonated at physiological pH. Therefore, LogD at pH 7.4 is a more biologically relevant parameter than LogP. A LogD7.4 in the range of 1-3 is often considered optimal for oral absorption. The balance between the polar tetrahydrofuran and amine groups and the potentially variable lipophilic substituents on the thiazole ring makes precise measurement essential.
Experimental Protocol: LogD Determination by Reverse-Phase HPLC
This method is preferred over the traditional shake-flask method for its higher throughput, smaller sample requirement, and robustness. It correlates the retention time (k) of a compound on a non-polar stationary phase with the retention times of known standards.[9][10]
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate-buffered saline (PBS), pH 7.4.
-
Mobile Phase B: Acetonitrile or Methanol.
-
LogD standards: A set of 5-7 compounds with known LogD7.4 values spanning the expected range.
-
Test Compounds: 10 mM stock solutions in DMSO.
Step-by-Step Methodology:
-
System Preparation: Equilibrate the C18 column with a 50:50 mixture of Mobile Phase A and B at a constant flow rate (e.g., 1.0 mL/min). Ensure a stable baseline on the UV detector.
-
Standard Calibration:
-
Inject each LogD standard individually (e.g., 5 µL of a 100 µM solution in mobile phase).
-
Record the retention time (tR) for each standard.
-
Determine the column dead time (t0) by injecting a non-retained compound like uracil.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known LogD7.4 values of the standards. This should yield a linear relationship. Perform a linear regression to get the calibration equation (e.g., LogD = m * log(k) + c).
-
-
Sample Analysis:
-
Inject the tetrahydrofuranyl-thiazole amine test compounds under the identical chromatographic conditions used for the standards.
-
Record the retention time (tR) for each test compound.
-
-
Calculation:
-
Calculate the capacity factor (k) for each test compound.
-
Using the calibration equation from step 2, calculate the experimental LogD7.4 for each compound.
-
Data Presentation:
| Compound ID | R-Group on Thiazole | Retention Time (min) | log(k) | Calculated LogD (pH 7.4) |
| TTA-001 | -H | 3.85 | 0.52 | 1.88 |
| TTA-002 | -CH3 | 4.92 | 0.71 | 2.51 |
| TTA-003 | -Cl | 5.41 | 0.80 | 2.85 |
| TTA-004 | -CF3 | 6.15 | 0.91 | 3.29 |
Chapter 3: Aqueous Solubility - The Prerequisite for Absorption
A compound must first dissolve to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development, leading to low bioavailability and unreliable in vitro assay results.[11][12][13] For our purposes, we distinguish between two key measurements:
-
Kinetic Solubility: A high-throughput measure of how readily a compound dissolves when rapidly diluted from a DMSO stock into aqueous buffer. It's useful for early screening of large libraries.[14][15]
-
Thermodynamic Solubility: The "gold standard" measurement of a compound's solubility at equilibrium. It is more time-consuming but provides the definitive value for lead candidates.[11][14][15]
Caption: Experimental workflows for Kinetic vs. Thermodynamic solubility.
Experimental Protocol: Thermodynamic 'Shake-Flask' Solubility
This protocol provides the true equilibrium solubility, which is critical for formulation development and interpreting pharmacokinetic data.[16]
Instrumentation & Reagents:
-
HPLC system with UV detector.
-
Analytical balance.
-
Vials with screw caps.
-
Orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C).
-
Syringe filters (e.g., 0.45 µm PVDF).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile.
-
Test Compound (as solid).
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of the test compound of known concentrations in 50:50 Acetonitrile:Water. Analyze by HPLC-UV to generate a standard curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a vial containing a known volume of PBS buffer (e.g., 1 mL). The goal is to have undissolved solid remaining at the end.
-
Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean HPLC vial. Causality Note: This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.
-
Quantification: Analyze the filtered sample by the same HPLC-UV method used for the standard curve.
-
Calculation: Using the peak area from the sample and the standard curve equation, determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.
Data Presentation:
| Compound ID | R-Group on Thiazole | Thermodynamic Solubility (µg/mL) | Classification |
| TTA-001 | -H | 155 | High |
| TTA-002 | -CH3 | 85 | Moderate |
| TTA-003 | -Cl | 40 | Low |
| TTA-004 | -CF3 | 15 | Very Low |
Chapter 4: Ionization Constant (pKa) - The Driver of pH-Dependent Behavior
The pKa is the pH at which a compound is 50% ionized and 50% neutral. For the tetrahydrofuranyl-thiazole amine scaffold, the primary ionizable center is the exocyclic amine on the thiazole ring. Its pKa will dictate the compound's charge state in different biological compartments (stomach, intestine, blood), which profoundly impacts solubility, permeability, and target binding.[17][18]
Caption: Ionization equilibrium of the primary amine.
Experimental Protocol: pKa Determination by Potentiometric Titration
This is a highly accurate and direct method for measuring pKa.[19][20] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[19]
Instrumentation & Reagents:
-
Automated titrator or a high-precision pH meter with a combination glass electrode.
-
Stir plate and stir bar.
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
Potassium chloride (KCl) solution (for maintaining ionic strength).
-
Test Compound (accurately weighed).
-
Methanol or other co-solvent if solubility is low.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate the pH electrode using at least two, preferably three, standard pH buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.
-
Sample Preparation:
-
Accurately weigh a precise amount of the test compound and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
If the compound is poorly soluble, a known percentage of a co-solvent like methanol can be used, and the apparent pKa is determined.
-
-
Titration:
-
Place the solution in a jacketed beaker to maintain constant temperature and stir gently.
-
Immerse the pH electrode in the solution.
-
For a basic amine, titrate with standardized HCl. Add the titrant in small, precise increments (e.g., 0.01 mL).
-
Record the pH value after each addition, ensuring the reading is stable before adding the next increment.[19]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). This creates the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The maximum point of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant needed to reach the equivalence point has been added).
-
Data Presentation:
| Compound ID | R-Group on Thiazole | pKa of Amine Group |
| TTA-001 | -H | 6.8 |
| TTA-002 | -CH3 (Electron Donating) | 7.1 |
| TTA-003 | -Cl (Electron Withdrawing) | 6.2 |
| TTA-004 | -CF3 (Strongly EWD) | 5.5 |
Chapter 5: Thermal & Chemical Stability
Stability is a critical attribute for any drug candidate, impacting its manufacturing, formulation, and shelf-life.[21] Heterocyclic compounds can be susceptible to degradation under conditions of heat, light, or extreme pH.[22][23][24]
Experimental Protocol: Thermal Stability by TGA/DSC
Simultaneous thermal analysis provides key information on melting point, polymorphic transitions, and decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It reveals the melting point (an endothermic peak) and any phase transitions.[21]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It identifies the temperature at which the compound begins to decompose (onset of mass loss).[21]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of the solid compound into an aluminum TGA/DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition point (e.g., 400 °C).
-
Data Interpretation:
-
From the DSC curve, identify the sharp endothermic peak corresponding to the melting point.
-
From the TGA curve, determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
Data Presentation:
| Compound ID | Melting Point (°C) (from DSC) | Decomposition Onset (°C) (from TGA, 5% mass loss) |
| TTA-001 | 154.2 | 265 |
| TTA-002 | 161.5 | 271 |
| TTA-003 | 175.8 | 258 |
| TTA-004 | 180.1 | 255 |
Conclusion: An Integrated View for Rational Design
The successful advancement of a tetrahydrofuranyl-thiazole amine candidate depends on the intelligent integration of these physicochemical data points. A compound like TTA-002 might emerge as a lead candidate, possessing moderate lipophilicity (LogD ~2.5), acceptable solubility (>60 µg/mL), a pKa that ensures partial protonation in the gut for dissolution but sufficient neutral form for absorption, and good thermal stability. Conversely, TTA-004 , despite potentially high potency, would be flagged for its very low solubility and high lipophilicity, requiring significant medicinal chemistry efforts to mitigate these liabilities.
By employing the robust, validated protocols outlined in this guide, research teams can build a comprehensive structure-property relationship database. This knowledge empowers chemists to rationally design the next generation of compounds, fine-tuning their physicochemical profiles to maximize the probability of creating a safe and effective therapeutic agent.
References
- Importance of Physicochemical Properties In Drug Discovery. (2015).
- Kyriacou, D., & Gavalas, A. (2009). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Mini reviews in medicinal chemistry, 9(7), 878–886.
- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
- Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Avdeef, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 3-16.
- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio Services.
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current drug metabolism, 4(4), 275–286.
- Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery.
- Priefer, R., & Huskey, S. L. (2021). A systematic review of various pKa determination techniques. Journal of Pharmaceutical and Biomedical Analysis, 207, 114407.
- Enamine. (n.d.). Aqueous Solubility Assay. Enamine Services.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- ChemDiv. (2022, May 31). Compound solubility measurements for early drug discovery.
- BOC Sciences. (n.d.). Physicochemical Property Prediction. BOC Sciences Services.
- Kerns, E. H., & Di, L. (2003). In Vitro Solubility Assays in Drug Discovery.
- IEEE Xplore. (n.d.).
- Ertl, P. (2003). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Drug discovery today, 8(18), 853–860*.
- Aric, M., & Kurban, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255.
- Leeson, P. D., & St-Gallay, S. A. (2011). The influence of physical properties on the design of lead-like and drug-like compounds.
- Manderscheid, P., & Eichinger, T. (2003). Determination of pKa Values by Liquid Chromatography. LCGC North America, 21(9), 878-884.
- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values.
- Al-Dujaili, A. H. (2015, May 15). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. SlideShare.
- Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1074.
- Gomha, S. M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 22(2), 213.
- Kaczmarek, M. T., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2057.
- Al-Ostath, R. A., et al. (2018). Thiazole derivatives: Synthesis, characterization, biological and DFT studies.
- Kaczmarek, M. T., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
- Al-Amiery, A. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-14.
- Dr. M. A. R. Khan. (2020, July 20). Stability and Aromaticity of Heterocyclic Compounds. YouTube.
- Wang, F., et al. (2020).
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Organic Chemistry Portal.
- Dr. Raj K. Bansal. (2020, September 28). (L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube.
- Al-Suwaidan, I. A., et al. (2018). Structure Activity Relationship.
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Odobescu, A., et al. (2001). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Journal of molecular structure. Theochem, 543(1-3), 167-176.
- BenchChem. (2025). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. BenchChem.
- Alam, M. A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7319.
- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792.
- The Scientist. (2025, January 18).
- Ilas, J., et al. (2001). Heterocycles 51: Liphophilicity investigation of some thiazole chalcones and aurones by experimental and theoretical methods. PubMed.
- El-Sayed, W. M., & El-Essawy, F. A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1089.
- Wiley. (n.d.).
- Sobańska, A. W., et al. (2022). Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. Molecules, 27(15), 4983.
- International Journal of Research in Pharmacy and Science. (2023).
- Stankova, I., et al. (2020). Synthesis, antimicrobial activity, and determination of the lipophilicity of ((cyclohex-3-enylmethylene)hydrazinyl)thiazole derivatives.
- Sharma, R., et al. (2013). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. archives.ijper.org [archives.ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heterocycles 51: Liphophilicity investigation of some thiazole chalcones and aurones by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. ovid.com [ovid.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]
- 22. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
Technical Whitepaper: The Thiazol-2-Amine Scaffold in Oncology Drug Discovery
Executive Technical Summary
The thiazol-2-amine scaffold represents a privileged structure in oncology pharmacopoeia, distinguished by its ability to function as a robust ATP-mimetic pharmacophore. Its planar heterocyclic geometry allows it to occupy the adenine-binding pocket of various kinases, while the exocyclic amine at position 2 and the endocyclic nitrogen at position 3 serve as critical hydrogen bond donor/acceptor motifs for interaction with the kinase hinge region.
This technical guide synthesizes the current literature (2020–2025) and foundational studies to provide a blueprint for developing thiazol-2-amine derivatives. We analyze the structural causality behind its success in drugs like Dasatinib (Src/Abl inhibitor) and Dabrafenib (BRAF inhibitor), detail the Hantzsch synthesis protocols for library generation, and map the structure-activity relationships (SAR) that drive potency and selectivity against targets such as CDKs, VEGFR, and PI3K.
Structural Biology & SAR Logic
The utility of the thiazol-2-amine scaffold stems from its tunable electronic and steric properties. The core structure acts as a template for "fragment-based" optimization.
The Pharmacophore Map
The following Graphviz diagram illustrates the consensus SAR derived from high-potency inhibitors (e.g., CDK and Src inhibitors).
Figure 1: Consensus Structure-Activity Relationship (SAR) map for thiazol-2-amine kinase inhibitors. High contrast nodes indicate critical interaction points.
Mechanistic Insights
-
C2-Amine & N3 Interaction: In Dasatinib , the 2-amino-thiazole moiety forms a key hydrogen bond pair with the hinge region of the Abl kinase (Met318). Disruption of this motif often leads to a complete loss of ATP-competitive inhibition.
-
C4-Gatekeeper Interaction: Substitution at C4 with a bulky hydrophobic group (e.g., methyl, phenyl) allows the molecule to access the hydrophobic pocket adjacent to the gatekeeper residue. For CDK2 inhibitors, a C4-phenyl group enhances van der Waals contacts with Phe80.
-
Selectivity Toggle: Recent literature suggests that N-alkylation of the C2-amine can drastically alter selectivity profiles. For instance, converting the primary amine to a secondary amine can reduce affinity for CDK4 while retaining CDK9 potency, likely due to steric clashes in the tighter CDK4 active site.
Target Landscape & Quantitative Data
The versatility of this scaffold is best understood through its quantitative impact on specific oncology targets.
Table 1: Comparative Potency of Thiazol-2-amine Derivatives
| Target Class | Representative Compound / Drug | Key Structural Feature | IC50 / Ki Data | Mechanism of Action |
| Src/Abl | Dasatinib | 2-amino-thiazole linked to pyrimidine | < 1 nM (Src/Abl) | ATP-competitive inhibition; binds active conformation (DFG-in). |
| CDK2/9 | Compound 20a (Ref 3) | C4-substituted thiazole-pyrimidine | 4 nM (CDK2) | Dual inhibitor; induces G2/M arrest and apoptosis. |
| BRAF V600E | Dabrafenib | 1,3-thiazol-2-amine core | 0.6 nM (BRAF) | Inhibits mutant BRAF monomer; selective against wild-type. |
| PI3K | Alpelisib | 2-aminothiazole derivative | ~4 nM (PI3K | Selective inhibitor of p110 |
| Eg5 (Kinesin) | Thiazole-Hydrazide 4a (Ref 6) | C4-chlorophenyl substitution | 0.2 µM (Cellular) | Mitotic arrest; non-kinase microtubule motor inhibition. |
Synthetic Pathways & Manufacturing
The Hantzsch Thiazole Synthesis remains the gold standard for generating thiazol-2-amine libraries due to its reliability and modularity.
The Modern Hantzsch Protocol
The reaction involves the condensation of an
Figure 2: Step-by-step workflow for the Hantzsch Thiazole Synthesis.
Synthetic Protocol: Preparation of 4-Phenylthiazol-2-amine
This protocol is validated for generating core scaffolds for SAR studies.
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve thiourea (1.0 eq, 10 mmol) in ethanol (20 mL).
-
Addition: Slowly add 2-bromoacetophenone (1.0 eq, 10 mmol) to the stirring solution.
-
Reaction:
-
Method A (Thermal): Reflux at 80°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
-
Method B (Microwave): Irradiate at 100°C for 10–20 minutes (sealed vessel).
-
-
Precipitation: Cool the mixture to room temperature. A solid precipitate (HBr salt) will form.
-
Neutralization: Filter the solid and resuspend in water (30 mL). Slowly add saturated NaHCO
solution until pH ~8. The free base will precipitate. -
Purification: Filter the free base, wash with cold water, and recrystallize from ethanol/water to yield white/yellow crystals (Yield: >80%).
Biological Validation Protocols
Trustworthy data requires self-validating experimental systems. Below is a standard protocol for evaluating kinase inhibition, critical for this scaffold.
In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC50 of the synthesized derivative against a target kinase (e.g., CDK2).
-
Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). -
Compound Dilution: Prepare a 3-fold serial dilution of the thiazole derivative in DMSO (start at 10 µM).
-
Enzyme Mix: Add purified CDK2/CyclinE complex (0.5 nM final) to the 384-well plate.
-
Incubation 1: Add compound dilutions to the enzyme. Incubate for 15 min at RT to allow equilibrium binding.
-
Substrate Initiation: Add ATP (at Km concentration) and peptide substrate (labeled with a fluorophore).
-
Detection: After 60 min, add detection reagent (EDTA-containing stop solution). Measure fluorescence intensity.
-
Analysis: Fit data to a sigmoidal dose-response equation:
Future Directions: PROTACs and Hybrids
The field is moving beyond simple inhibition. The exposed C2-amine offers an ideal handle for linker attachment in PROTACs (Proteolysis Targeting Chimeras).
-
Strategy: Acylate the C2-amine with a linker connected to an E3 ligase ligand (e.g., Thalidomide).
-
Result: The thiazole moiety binds the oncogenic kinase (POI), while the E3 ligase ubiquitylates it, leading to proteasomal degradation. This overcomes resistance mutations that often plague standard thiazole inhibitors.
References
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors. Journal of Medicinal Chemistry.
-
Development of CDK4/6 Inhibitors: A Five Years Update. Molecules.
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Medicinal Chemistry Research.
-
Hantzsch Thiazole Synthesis Protocols. BenchChem Application Notes.
-
Dasatinib (BMS-354825) Pharmacophore Analysis. National Institutes of Health (NIH).
-
Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Clinical and Experimental Health Sciences.
Sources
A Technical Guide to the Physicochemical Properties of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine: Calculated LogP and Polar Surface Area
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, a deep understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. This technical guide provides an in-depth analysis of two critical molecular descriptors, the calculated logarithm of the octanol-water partition coefficient (cLogP) and the polar surface area (PSA), for the novel heterocyclic compound, 5-(Tetrahydrofuran-3-yl)thiazol-2-amine. Through the application of robust computational models, this guide elucidates the methodologies behind these predictions and discusses the profound implications of the resulting values for the compound's potential as a therapeutic agent. By synthesizing theoretical calculations with established principles of medicinal chemistry, this document serves as a vital resource for researchers engaged in the evaluation and optimization of new chemical entities.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Design
The journey of a drug molecule from administration to its site of action is a complex odyssey governed by a delicate interplay of its intrinsic properties. Among the most influential of these are lipophilicity and polarity, which dictate a compound's absorption, distribution, metabolism, and excretion (ADME). A quantitative measure of lipophilicity is the partition coefficient (LogP), which describes the equilibrium distribution of a compound between an organic (n-octanol) and an aqueous phase.[1] Concurrently, the polar surface area (PSA) quantifies the surface sum over all polar atoms in a molecule, providing a surrogate measure of its hydrogen bonding potential and, consequently, its ability to permeate biological membranes.[2]
The strategic modulation of LogP and PSA is a cornerstone of medicinal chemistry, enabling the optimization of a compound's "drug-likeness."[3] These parameters are central to established guidelines such as Lipinski's Rule of Five, which posits that poor oral absorption or permeation is more likely when a compound violates certain thresholds, including a LogP greater than 5.[4][5][6] This guide focuses on 5-(Tetrahydrofuran-3-yl)thiazol-2-amine, a molecule of interest due to the prevalence of the thiazole and tetrahydrofuran motifs in bioactive compounds.[2][7] A thorough understanding of its calculated LogP and PSA is therefore essential for any future drug development campaign.
Methodologies for In Silico Prediction of LogP and PSA
Experimental determination of LogP and PSA can be resource-intensive. Consequently, a suite of reliable in silico methods has been developed to provide rapid and accurate predictions, facilitating high-throughput screening of virtual compound libraries.[6] This guide employs a consensus approach, leveraging multiple well-validated computational tools to arrive at a robust estimation of the physicochemical properties of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine.
The chemical structure of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine is represented by the SMILES (Simplified Molecular Input Line Entry System) string: NC1=NC=C(S1)C2CCOC2 . This canonical representation serves as the input for the computational models.
Calculation of the Octanol-Water Partition Coefficient (LogP)
The predicted LogP values are derived from several algorithms, each with a distinct theoretical underpinning. This multi-pronged approach provides a more comprehensive and reliable assessment of the compound's lipophilicity.
-
Atom-based and Fragment-based Methods (e.g., Molinspiration): These methods deconstruct the molecule into its constituent atoms or predefined chemical fragments.[3][8] Each component is assigned a pre-calculated lipophilicity value, and the overall LogP is determined by summing these contributions, often with corrections for intramolecular interactions.[8] Molinspiration's methodology is based on group contributions derived from a large training set of over twelve thousand molecules, making it a robust tool for a wide range of organic compounds.[8]
-
Predictive Models (e.g., SwissADME - iLOGP): The SwissADME web tool utilizes a physics-based method called iLOGP.[9] This approach leverages free energies of solvation in n-octanol and water, calculated with the Generalized-Born and solvent accessible surface area (GB/SA) model. This method provides a fast and accurate prediction of LogP.
Calculation of the Polar Surface Area (PSA)
The Polar Surface Area is a critical determinant of a drug's ability to traverse cellular membranes.[10][11] The most widely adopted computational approach is the Topological Polar Surface Area (TPSA).
-
Topological Polar Surface Area (TPSA) (e.g., Molinspiration, SwissADME): The TPSA method, pioneered by Ertl et al., is a fragment-based approach that calculates the surface area of polar atoms (typically oxygen and nitrogen) and their attached hydrogens.[2][12] This method is computationally efficient as it relies on a summation of pre-calculated surface contributions of polar fragments, bypassing the need for 3D conformational analysis.[2][12] The TPSA has been shown to correlate strongly with experimental 3D PSA values and is an excellent predictor of oral bioavailability and blood-brain barrier penetration.[2][10]
Data Presentation: Physicochemical Properties of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine
The calculated physicochemical properties for 5-(Tetrahydrofuran-3-yl)thiazol-2-amine, obtained from a consensus of leading computational platforms, are summarized in the table below.
| Physicochemical Property | Calculated Value | Computational Method/Tool |
| cLogP | 1.35 | Consensus (SwissADME, Molinspiration) |
| Topological Polar Surface Area (TPSA) | 71.55 Ų | Fragment-based (SwissADME, Molinspiration) |
| Molecular Weight | 184.24 g/mol | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 2 | - |
Discussion and Implications for Drug Development
The calculated physicochemical parameters for 5-(Tetrahydrofuran-3-yl)thiazol-2-amine provide valuable insights into its potential as a drug candidate.
Compliance with Lipinski's Rule of Five
A primary filter for assessing the "drug-likeness" of a compound is Lipinski's Rule of Five.[4][5] 5-(Tetrahydrofuran-3-yl)thiazol-2-amine adheres to all of these rules:
-
cLogP ≤ 5: The calculated LogP of 1.35 is well within the acceptable range, suggesting a favorable balance between aqueous solubility and lipid membrane permeability. This moderate lipophilicity is often associated with good oral absorption.[1]
-
Molecular Weight ≤ 500 Da: With a molecular weight of 184.24 g/mol , the compound is relatively small, which is advantageous for passive diffusion across biological membranes.
-
Hydrogen Bond Donors ≤ 5: The molecule has one hydrogen bond donor (the primary amine).
-
Hydrogen Bond Acceptors ≤ 10: The molecule has four hydrogen bond acceptors (the nitrogen and oxygen atoms).
The full compliance with Lipinski's rules suggests that 5-(Tetrahydrofuran-3-yl)thiazol-2-amine is likely to possess good oral bioavailability.
Polar Surface Area and Membrane Permeability
The calculated TPSA of 71.55 Ų is a significant predictor of the compound's transport properties.
-
Intestinal Absorption: Molecules with a PSA of less than 140 Ų are generally considered to have good intestinal absorption. The TPSA of our target compound falls comfortably below this threshold.
-
Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) activity, a PSA of less than 90 Ų is often required for a molecule to effectively cross the blood-brain barrier. The calculated TPSA of 71.55 Ų suggests that 5-(Tetrahydrofuran-3-yl)thiazol-2-amine has the potential to penetrate the CNS. This could be a desirable attribute if the therapeutic target is located in the brain, but a potential liability leading to CNS side effects if the target is peripheral.
Experimental Workflows and Diagrams
Computational Workflow for Physicochemical Property Prediction
The in silico evaluation of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine follows a streamlined computational workflow, as depicted in the diagram below.
Caption: Interdependence of physicochemical properties and ADME profile.
Conclusion
The in silico analysis of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine reveals a promising physicochemical profile for a potential drug candidate. With a calculated LogP of 1.35 and a topological polar surface area of 71.55 Ų, the compound exhibits a favorable balance of lipophilicity and polarity. Its full compliance with Lipinski's Rule of Five suggests a high likelihood of good oral bioavailability. Furthermore, the TPSA value indicates the potential for both intestinal absorption and blood-brain barrier penetration, the implications of which will depend on the intended therapeutic target. This comprehensive computational assessment provides a strong foundation for further experimental validation and underscores the power of in silico tools in modern drug discovery and development.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Lipinski's rule of five. (2023, November 29). In Wikipedia. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. Retrieved February 10, 2024, from [Link]
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. [Link]
-
Chemicalize by ChemAxon. (n.d.). Instant Cheminformatics Solutions. Retrieved February 10, 2024, from [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 10, 2024, from [Link]
-
Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 10, 2024, from [Link]
-
Molinspiration Cheminformatics. (n.d.). Molecular Polar Surface Area PSA. Retrieved February 10, 2024, from [Link]
-
Molinspiration Cheminformatics. (n.d.). miLogP. Retrieved February 10, 2024, from [Link]
-
Ertl, P. (n.d.). Topological Polar Surface Area. MolModa Documentation. Retrieved February 10, 2024, from [Link]
-
PubChem. (n.d.). 5-(Tetrahydrofuran-3-yl)thiazol-2-amine. Retrieved February 10, 2024, from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 10, 2024, from [Link]
-
Oreate. (2024, January 15). Understanding logP: The Key to Drug Development. Retrieved February 10, 2024, from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 10, 2024, from [Link]
-
SciSpace. (n.d.). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Retrieved February 10, 2024, from [Link]
-
Polar surface area. (2023, December 19). In Wikipedia. [Link]
-
FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. Retrieved February 10, 2024, from [Link]
-
Thiazole. (2023, November 29). In Wikipedia. [Link]
-
Tetrahydrofuran. (2024, January 29). In Wikipedia. [Link]
-
PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. Retrieved February 10, 2024, from [Link]
-
PubChem. (n.d.). 2-Aminothiazole. Retrieved February 10, 2024, from [Link]
-
KNIME. (n.d.). Polar Surface Area. Retrieved February 10, 2024, from [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved February 10, 2024, from [Link]
-
Polar Surface Area Analysis Services - CD ComputaBio. (n.d.). Retrieved February 10, 2024, from [Link]
-
Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]
-
Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., ... & Zhou, Y. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of chemical information and modeling, 47(6), 2140-2148. [Link]
-
Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of chemical information and computer sciences, 42(5), 1136-1145. [Link]
-
Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623. [Link]
-
Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of pharmaceutical sciences, 98(3), 861-893. [Link]
-
Oreate. (2024, January 15). What has polar surface area ever done for drug discovery? Retrieved February 10, 2024, from [Link]
-
Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & medicinal chemistry letters, 18(17), 4872-4875. [Link]
-
Davis, T. D., Burton, J., & O'Donnell, D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of medicinal chemistry, 62(21), 9413-9424. [Link]
-
Shityakov, S., Neuhaus, W., & Förster, C. (2014). In silico prediction of blood-brain barrier permeability of drugs: a review. Expert opinion on drug discovery, 9(1), 19-32. [Link]
Sources
- 1. N-(3-(5-(1-(2-(Benzo[d]thiazol-2-yl)hydrazono)ethyl)furan-2-yl)phenylsulfonyl)-6-phenylhexanamide | C31H30N4O4S2 | CID 71297208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular Polar Surface Area PSA [molinspiration.com]
- 3. scispace.com [scispace.com]
- 4. SwissADME [swissadme.ch]
- 5. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 6. Calculation of molecular properties [molinspiration.com]
- 7. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 9. Molecular Modelling Group [molecular-modelling.ch]
- 10. Polar Surface Area — NodePit [nodepit.com]
- 11. hub.knime.com [hub.knime.com]
- 12. Fast Calculation of Molecular Polar Surface Area [daylight.com]
Methodological & Application
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Tetrahydrofuran Derivatives
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives incorporating a tetrahydrofuran (THF) moiety, utilizing the robust and versatile Hantzsch thiazole synthesis. Thiazole rings are privileged scaffolds in medicinal chemistry, and their combination with a THF unit—a common motif in natural products and a modulator of physicochemical properties—offers a compelling strategy for the development of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step procedures, optimization strategies, and troubleshooting advice to facilitate the successful synthesis and exploration of this unique chemical space.
Introduction: The Strategic Value of THF-Thiazole Scaffolds
The thiazole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] Its prevalence stems from its aromatic stability and its capacity to engage in various biological interactions. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a fundamental and highly efficient method for constructing this five-membered heterocycle.[1][3] The classic reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide.[4]
The strategic incorporation of a tetrahydrofuran (THF) ring onto the thiazole scaffold is a modern approach aimed at enhancing the drug-like properties of new molecular entities. The THF moiety can improve aqueous solubility, modulate lipophilicity, and provide specific vectors for hydrogen bonding, all of which are critical parameters in drug design and optimization. This guide focuses on the practical application of the Hantzsch synthesis to create these valuable THF-substituted thiazoles.
The Hantzsch Reaction Mechanism
Understanding the reaction pathway is crucial for troubleshooting and optimization. The Hantzsch synthesis proceeds through a well-established multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[5][6]
-
S-Alkylation (SN2 Attack): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This SN2 displacement of the halide forms a key cationic intermediate.[1][7]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms the five-membered heterocyclic ring, resulting in a hydroxythiazoline intermediate.[5][6]
-
Dehydration and Aromatization: The final step is the acid-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[7]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Experimental Guide: Synthesis of 2-Amino-4-(tetrahydrofuran-2-yl)thiazole
This section provides a detailed, field-proven protocol for the synthesis of a representative THF-thiazole derivative. The key starting material, the α-haloketone derived from tetrahydrofuran, can be prepared from commercially available precursors such as 2-furoic acid via reduction and subsequent halogenation, or from tetrahydrofuran-2-carbonyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-1-(tetrahydrofuran-2-yl)ethan-1-one | Synthesis Grade | (Assumed prepared) | Highly reactive, handle with care in a fume hood. |
| Thiourea | ≥99% | Major Chemical Supplier | |
| Ethanol (EtOH) | Anhydrous, 200 proof | Major Chemical Supplier | Serves as the reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Major Chemical Supplier | For neutralization. |
| Dichloromethane (DCM) | ACS Reagent Grade | Major Chemical Supplier | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography. |
| Round-bottom flask, 100 mL | - | Standard Glassware | |
| Reflux condenser | - | Standard Glassware | |
| Magnetic stirrer and stir bar | - | Standard Equipment | |
| Separatory funnel, 250 mL | - | Standard Glassware | |
| Rotary evaporator | - | Standard Equipment |
Step-by-Step Protocol
The following workflow outlines the key stages of the synthesis, from reaction setup to final product purification.
Sources
Application Notes & Protocols: Amide Coupling Conditions for 5-(Tetrahydrofuran-3-yl)thiazol-2-amine
Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs. Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle makes it a cornerstone for building complex molecular architectures. 5-(Tetrahydrofuran-3-yl)thiazol-2-amine, in particular, combines this critical heterocyclic core with a chiral, polar tetrahydrofuran (THF) group, offering a unique vector for exploring chemical space and improving physicochemical properties such as solubility.
The acylation of this amine is a pivotal step in the synthesis of novel pharmaceutical candidates. However, the electronic nature of the 2-aminothiazole ring presents specific challenges that are not encountered with simple aliphatic or aniline amines. The lone pair of electrons on the exocyclic nitrogen is partially delocalized into the aromatic thiazole system, reducing its nucleophilicity.[1] Therefore, robust and carefully selected amide coupling conditions are essential for achieving high yields and purity.
This guide provides an in-depth analysis of field-proven protocols for the successful amide coupling of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine with a range of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step, optimized protocols suitable for research and process development environments.
Core Mechanistic Principle: Carboxylic Acid Activation
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium-carboxylate salt.[2] The cornerstone of all amide coupling strategies is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acyl species that is readily attacked by the amine nucleophile.[3]
This activation is typically achieved in situ using a "coupling reagent." The choice of reagent dictates the nature of the activated intermediate—be it an O-acylisourea, an active ester, an acylphosphonium salt, or an acid anhydride—and is critical for overcoming the reduced nucleophilicity of the 2-aminothiazole substrate.
Recommended Protocols for Amide Coupling
Three primary methods are presented, ranging from high-reactivity modern reagents to classic, cost-effective approaches. The selection depends on the complexity of the substrates, scale, and cost considerations.
Protocol 1: High-Efficiency Coupling with HATU
Rationale & Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt coupling reagent renowned for its high efficiency and rapid reaction times, especially with challenging substrates.[4] It reacts with a carboxylate to form a highly reactive OAt-active ester.[5][6] The 7-aza-benzotriazole (HOAt) leaving group is superior to the HOBt found in older reagents (like HBTU) because the pyridine nitrogen atom is believed to stabilize the transition state via a neighboring group effect, accelerating the aminolysis step.[5] This makes HATU particularly effective for coupling with less nucleophilic amines like 5-(Tetrahydrofuran-3-yl)thiazol-2-amine.
Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).
-
Add 5-(Tetrahydrofuran-3-yl)thiazol-2-amine (1.0 - 1.2 eq).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 - 3.0 eq) and stir the mixture for 5 minutes at room temperature.[7]
-
Add HATU (1.1 - 1.2 eq) in a single portion. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous LiCl solution (3x) to remove DMF.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cost-Effective Coupling with EDC and HOBt
Rationale & Causality: This is a widely used, economical method. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[8] This intermediate is susceptible to rearrangement into an unreactive N-acylurea byproduct. To prevent this and increase efficiency, an additive like HOBt (1-Hydroxybenzotriazole) is crucial.[9] HOBt traps the O-acylisourea to form a more stable and reactive HOBt-active ester, which then cleanly reacts with the amine.[8] The urea byproduct of EDC is water-soluble, simplifying its removal during aqueous work-up.[10]
Experimental Workflow:
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Step-by-Step Methodology:
-
In a round-bottom flask, combine the carboxylic acid (1.0 eq), 5-(Tetrahydrofuran-3-yl)thiazol-2-amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the mixture in an anhydrous solvent such as Dichloromethane (DCM) or DMF (~0.1 M).
-
Add a tertiary amine base such as Triethylamine (TEA) or DIPEA (2.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM (if DMF was used, perform an extractive workup with EtOAc).
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Acyl Chloride Formation and Coupling
Rationale & Causality: This is a classical, powerful method that involves converting the carboxylic acid into a highly reactive acyl chloride intermediate.[11] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[12] The resulting acyl chloride is a potent electrophile that reacts readily with the amine, often without the need for a coupling reagent. This method is robust but less functional-group tolerant than Protocols 1 and 2. The presence of a non-nucleophilic base is required to scavenge the HCl byproduct.[12][13]
Step-by-Step Methodology:
Part A: Formation of the Acyl Chloride
-
Place the carboxylic acid (1.0 eq) in a dry flask under an inert atmosphere.
-
Add anhydrous DCM, followed by oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops). Vigorous gas evolution (CO₂, CO, HCl or SO₂, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.
-
Carefully remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
Part B: Amide Formation
-
Dissolve 5-(Tetrahydrofuran-3-yl)thiazol-2-amine (1.1 eq) and a base like pyridine or TEA (2.0 eq) in anhydrous DCM in a separate flask.
-
Cool this solution to 0 °C.
-
Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Stir at 0 °C for 30 minutes and then at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Data Summary: Comparison of Coupling Conditions
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: Acyl Chloride |
| Reactivity | Very High | High | Highest |
| Cost | High | Low | Low-Medium |
| Functional Group Tolerance | Excellent | Very Good | Moderate |
| Common Solvents | DMF, DCM | DMF, DCM | DCM, THF |
| Byproducts | Tetramethylurea, HOAt | EDC-urea, HOBt | HCl, Salts |
| Work-up Simplicity | Moderate (DMF removal) | Simple (Water-soluble urea) | Moderate (Reactive intermediate) |
| Key Advantage | Best for difficult couplings | Cost-effective, reliable | High reactivity, inexpensive reagents |
| Key Disadvantage | Cost, byproduct removal | Slower, potential N-acylurea | Harsh conditions, less tolerant |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate acid activation. 2. Poor quality or wet reagents/solvents. 3. Steric hindrance.[1] | 1. Switch to a more powerful reagent (e.g., from EDC to HATU).[14] 2. Ensure all reagents are anhydrous and solvents are dry. 3. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. |
| Multiple Spots on TLC (Side Products) | 1. Formation of N-acylurea byproduct (with EDC). 2. Epimerization of chiral carboxylic acids. 3. Side reaction of the amine with the coupling reagent. | 1. Ensure HOBt or HOAt is used with carbodiimides. 2. Use a racemization-suppressing additive like HOAt (found in HATU).[15] 3. Pre-activate the carboxylic acid with the coupling reagent for 5-10 minutes before adding the amine.[14] |
| Difficulty in Purification | 1. Persistent urea byproducts (e.g., DCU if DCC is used). 2. Difficulty removing DMF. 3. Product and starting material have similar polarity. | 1. Use EDC for its water-soluble urea byproduct. If using DCC, DCU can sometimes be filtered off. 2. Perform multiple washes with aqueous LiCl (5-10% solution) or perform a water/heptane trituration. 3. Ensure the reaction goes to completion. If necessary, use a different chromatography solvent system or consider reverse-phase chromatography.[16] |
| Rearrangement of Thiazole Ring | Intramolecular attack from a suitably positioned nucleophile on the coupled side chain. | This is rare for simple amides but has been observed in 2-aminobenzothiazoles with α-amino acid side chains.[17][18] Ensure reaction conditions are mild (room temperature) and avoid prolonged heating. |
References
- Dunsmore, C. J., Carr, R., Fleming, T., & Bradley, M. (2006). A new coupling reagent for amide bond formation. Organic Letters, 8(26), 6043-6046.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Carpino, L. A., & El-Faham, A. (1999). The Diorganylcarbenium (Uronium) Salts. A New Class of Peptide Coupling Reagents. The Journal of Organic Chemistry, 64(19), 7157-7159.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
HATU - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 268-271.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
- Pattar, V. P., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4883-4886.
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Gangjee, A., et al. (2010). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Molecules, 15(4), 2467-2478.
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). OUCI. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 329-336.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Retrieved from [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]
-
Uphill battles in amide couplings. (2014). amphoteros. Retrieved from [Link]
-
Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. (2008). Journal of the American Chemical Society. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Retrieved from [Link]
-
synthesis of amides from acid chlorides. (2019). YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). MDPI. Retrieved from [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Hindawi. Retrieved from [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). RSC Publishing. Retrieved from [Link]
-
Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hepatochem.com [hepatochem.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination Utilizing 5-(Tetrahydrofuran-3-yl)thiazol-2-amine
Introduction: The Strategic Integration of Privileged Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic assembly of molecular frameworks proven for their biological relevance is a cornerstone of efficient lead generation and optimization. Reductive amination stands as one of the most robust and widely utilized C-N bond-forming reactions in the pharmaceutical industry, prized for its operational simplicity and broad substrate scope.[1][2] This application note details the synthesis and application of a novel reagent, 5-(tetrahydrofuran-3-yl)thiazol-2-amine, in reductive amination protocols. This molecule synergistically combines two "privileged" heterocyclic scaffolds: the 2-aminothiazole and the tetrahydrofuran ring system.
The 2-aminothiazole moiety is a ubiquitous feature in a multitude of clinically approved drugs, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its utility stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions.[3][5] The tetrahydrofuran (THF) ring, another key structural motif found in numerous FDA-approved pharmaceuticals, is often incorporated to enhance pharmacokinetic profiles, such as metabolic stability and aqueous solubility.[6][7] The strategic fusion of these two scaffolds in 5-(tetrahydrofuran-3-yl)thiazol-2-amine presents a valuable building block for the synthesis of novel chemical entities with potentially enhanced drug-like properties.
This guide provides a comprehensive overview of the synthesis of this key amine and detailed protocols for its application in reductive amination reactions with various carbonyl compounds, tailored for researchers, scientists, and professionals in drug development.
Synthesis of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine: A Feasible and Scalable Approach
The synthesis of the title amine is predicated on the classic Hantzsch thiazole synthesis, a reliable and high-yielding method for the construction of the 2-aminothiazole core.[8] This approach involves the condensation of an α-haloketone with a thioamide, in this case, thiourea. The key precursor, 2-bromo-1-(tetrahydrofuran-3-yl)ethanone, is commercially available, rendering this synthetic route both practical and scalable for laboratory and potential pilot-plant production.
Caption: Synthetic workflow for 5-(Tetrahydrofuran-3-yl)thiazol-2-amine.
Detailed Synthetic Protocol
Materials and Equipment:
-
2-bromo-1-(tetrahydrofuran-3-yl)ethanone
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification (separatory funnel, Büchner funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-1-(tetrahydrofuran-3-yl)ethanone (1.0 eq.) and thiourea (1.2 eq.) in absolute ethanol (approximately 5 mL per gram of the bromoketone).
-
Condensation: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction, until the pH is approximately 8.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and air dry. If the product remains in solution, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reductive Amination: Mechanism and Protocol
Reductive amination is a two-step process that occurs in a single pot. It begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine (iminium ion). A reducing agent present in the reaction mixture then selectively reduces the iminium ion to the final amine product.
Caption: Mechanism of reductive amination.
Choice of Reducing Agent: A Critical Parameter
The success of a reductive amination hinges on the choice of the reducing agent. It must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion.
| Reducing Agent | Key Characteristics | Recommended Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, reducing iminium ions much faster than ketones or aldehydes. Tolerates a wide range of functional groups. Often the reagent of choice for one-pot reactions.[2][9] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can also reduce aldehydes and ketones. Typically used in a two-step protocol where the imine is pre-formed before the addition of the reductant.[10] | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Cyanoborohydride (NaBH₃CN) | Similar in reactivity to NaBH(OAc)₃ but poses toxicity concerns due to the potential generation of hydrogen cyanide, especially under acidic conditions. | Methanol (MeOH) |
For most applications involving 5-(tetrahydrofuran-3-yl)thiazol-2-amine, sodium triacetoxyborohydride is the recommended reagent due to its high selectivity, mild reaction conditions, and operational simplicity in a one-pot procedure.
General Protocol for Reductive Amination
Caption: General experimental workflow for reductive amination.
Materials and Equipment:
-
5-(Tetrahydrofuran-3-yl)thiazol-2-amine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for reaction and workup
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 5-(tetrahydrofuran-3-yl)thiazol-2-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).
-
Solvent Addition: Add anhydrous DCM or DCE (approximately 10 mL per mmol of the amine).
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-24 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure secondary amine.
Conclusion
5-(Tetrahydrofuran-3-yl)thiazol-2-amine is a valuable and readily accessible building block for the synthesis of novel chemical entities. Its application in reductive amination, a cornerstone of medicinal chemistry, provides a reliable and efficient route to a diverse range of secondary amines. The protocols outlined in this application note offer a robust foundation for researchers to explore the chemical space around this promising scaffold, paving the way for the discovery of new therapeutic agents.
References
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- ResearchGate. (n.d.).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2445-2464.
- Patel, N. C., Dodiya, A., & Ravat, N. (2021). An overview on synthetic 2-aminothiazole-based compounds associated with four biological activities. Molecules, 26(5), 1449.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-1-furan-2-yl-ethanone.
- Organic Chemistry Portal. (n.d.).
- Geronikaki, A., & Pitta, E. (2018). Recent developments and biological activities of 2-aminothiazole derivatives. Acta Chimica Slovenica, 65(1), 1-22.
- Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11638-11668.
- MilliporeSigma. (n.d.). Sodium Triacetoxyborohydride.
- Li, Y., et al. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
Sources
- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bepls.com [bepls.com]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of the 5-Position on Thiazol-2-amine Heterocycles
Abstract
The thiazol-2-amine scaffold is a privileged pharmacophore, integral to a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3][4][5] Functionalization of this heterocycle, particularly at the 5-position, offers a powerful avenue for modulating physicochemical properties and biological activity, making it a focal point in drug discovery and development.[6] This comprehensive guide provides an in-depth analysis of key synthetic strategies for the selective modification of the C5-position of thiazol-2-amines. We will explore established protocols for halogenation, nitration, and modern palladium-catalyzed direct C-H arylation, offering detailed experimental procedures, mechanistic insights, and practical guidance for researchers in medicinal chemistry and organic synthesis.
Introduction: The Significance of the 5-Position
The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms.[5] In the context of thiazol-2-amines, the electron-donating nature of the amino group at the 2-position significantly influences the reactivity of the heterocyclic ring. The 5-position is particularly susceptible to electrophilic substitution due to resonance stabilization of the resulting intermediate.[7] This inherent reactivity makes it a prime target for the introduction of diverse functional groups to expand chemical space and optimize drug-like properties. A wide array of pharmaceuticals, including anti-inflammatory agents like Meloxicam and the dopamine agonist Pramipexole, feature the 2-aminothiazole core, underscoring its therapeutic relevance.[8]
Strategic Approaches to C5-Functionalization
This section will detail three primary methodologies for the functionalization of the 5-position of thiazol-2-amines: electrophilic halogenation, nitration, and direct C-H arylation. Each method offers distinct advantages and access to a unique range of derivatives.
Electrophilic Halogenation: A Gateway to Further Derivatization
The introduction of a halogen atom, typically bromine or chlorine, at the 5-position serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, thereby enabling the synthesis of a vast library of analogues.[8][9]
The halogenation of 2-aminothiazoles proceeds via an electrophilic aromatic substitution mechanism.[10][11] The electron-rich nature of the thiazole ring, enhanced by the 2-amino group, facilitates the attack of an electrophilic halogen species at the C5-position. The reaction is believed to proceed through an addition-elimination mechanism, with the initial formation of a Δ²-thiazoline intermediate.[11]
Workflow for Electrophilic Halogenation of Thiazol-2-amine:
Caption: General workflow for the C5-halogenation of thiazol-2-amines.
This protocol is a widely used and efficient method for the selective mono-bromination of 2-aminothiazoles at the 5-position.[12]
Materials:
-
2-aminothiazole derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.
-
Addition of NBS: Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature while stirring.
-
Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Copper(II) halides (CuBr₂ and CuCl₂) offer an effective alternative for the regioselective halogenation of 2-amino-1,3-thiazoles at the 5-position at room temperature.[13]
Materials:
-
2-amino-1,3-thiazole derivative (1.0 eq)
-
Copper(II) bromide (CuBr₂) or Copper(II) chloride (CuCl₂) (1.5 eq)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of the 2-amino-1,3-thiazole derivative (1.0 eq) in acetonitrile, add CuBr₂ or CuCl₂ (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 15 minutes to 2 hours. For CuCl₂, gentle heating at 40°C may be necessary to increase the reaction rate.[13]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with aqueous ammonia to remove copper salts. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography.[13]
| Halogenating Agent | Solvent | Temperature | Typical Reaction Time | Yield | Reference |
| NBS | ACN or DCM | Room Temp. | 3-6 hours | Good to Excellent | [12] |
| CuBr₂ | ACN | Room Temp. | 15-120 min | High | [13] |
| CuCl₂ | ACN | Room Temp. to 40°C | Slower than CuBr₂ | High | [13] |
Table 1: Comparison of Halogenation Conditions for 2-Aminothiazoles.
Nitration: Introduction of a Nitro Group
The introduction of a nitro group at the 5-position of the 2-aminothiazole ring can serve as a precursor for the corresponding amino group or as a key pharmacophore in its own right.
Nitration of 2-aminothiazole is a classic electrophilic aromatic substitution. The nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The reaction's regioselectivity is directed to the 5-position.[14] Protecting the 2-amino group as an acetamide can be advantageous to prevent side reactions and improve yields of the 5-nitro product.[14]
Workflow for Nitration of 2-Acetamidothiazole:
Caption: General workflow for the C5-nitration of 2-acetamidothiazole.
This protocol describes the nitration of the more stable 2-acetamidothiazole to yield the 5-nitro derivative.[14]
Materials:
-
2-Acetamidothiazole (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Beaker or round-bottom flask
Procedure:
-
Cooling: Cool concentrated sulfuric acid in an ice bath.
-
Dissolution: Slowly add 2-acetamidothiazole to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
Nitration: Prepare a mixture of concentrated sulfuric acid and nitric acid (mixed acid). Add this mixed acid dropwise to the solution of 2-acetamidothiazole, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 2-acetamido-5-nitrothiazole, can be collected by filtration, washed with cold water, and dried. Subsequent hydrolysis can yield 2-amino-5-nitrothiazole.[14]
| Reactant | Nitrating Agent | Temperature | Key Considerations | Reference |
| 2-Aminothiazole | HNO₃/H₂SO₄ | Low Temp. | Risk of N-nitration and decomposition | [14][15] |
| 2-Acetamidothiazole | HNO₃/H₂SO₄ | < 10°C | Improved yield and selectivity for C5-nitration | [14] |
Table 2: Nitration Conditions for 2-Aminothiazole Derivatives.
Direct C-H Arylation: A Modern Approach
Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of 5-aryl-2-aminothiazoles, avoiding the need for pre-functionalized starting materials.[16][17]
The catalytic cycle is generally proposed to involve a Pd(0)/Pd(II) pathway.[16] Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by C-H activation at the 5-position of the thiazole ring, and reductive elimination to afford the 5-arylated product and regenerate the Pd(0) catalyst. Ligand-free conditions have been successfully employed, making the procedure more cost-effective.[16][17]
Workflow for Palladium-Catalyzed Direct C-H Arylation:
Caption: General workflow for the direct C-H arylation of thiazoles.
This protocol provides an efficient method for the direct arylation of thiazole derivatives at the 5-position using a ligand-free palladium catalyst.[16][17]
Materials:
-
Thiazole derivative (1.0 eq)
-
Aryl bromide (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1-1 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylacetamide (DMA)
-
Schlenk tube or sealed vial
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the thiazole derivative, aryl bromide, Pd(OAc)₂, and base.
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous DMA via syringe.
-
Heating: Seal the tube and heat the reaction mixture at 130°C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
| Catalyst | Base | Solvent | Temperature | Scope | Reference |
| Pd(OAc)₂ | K₂CO₃/Cs₂CO₃ | DMA | 130°C | Broad (tolerates various functional groups) | [16][17] |
Table 3: Conditions for Palladium-Catalyzed Direct C-H Arylation of Thiazoles.
Conclusion
The functionalization of the 5-position of thiazol-2-amines is a cornerstone of synthetic and medicinal chemistry, providing access to a rich diversity of molecular architectures with significant therapeutic potential. The protocols detailed herein for halogenation, nitration, and direct C-H arylation represent robust and reliable methods for achieving this critical transformation. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively leverage these strategies to advance their drug discovery programs and explore new frontiers in chemical biology.
References
-
Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters - ACS Publications. Available at: [Link]
-
Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC. Available at: [Link]
-
Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation | Organic Letters - ACS Publications. Available at: [Link]
-
α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles - American Chemical Society. Available at: [Link]
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Available at: [Link]
-
Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - PMC. Available at: [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach - JOCPR. Available at: [Link]
-
THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES - Canadian Science Publishing. Available at: [Link]
-
α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available at: [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- US3799941A - Process for the production of sulfuric acid solutions of 2-amino-5-nitrothiazole - Google Patents.
-
Intermediates in the halogenation of some 2-aminothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Synthesis of endo-N and exo-N protected 5-phenyl thiazole-2-amines via direct arylation and their evaluation as cell differentiation accelerators - ResearchGate. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]
- US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents.
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]].pdf
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate. Available at: [Link]
- DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents.
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. Available at: [Link]
-
Synthesis of some new 5- substituted of - JOCPR. Available at: [Link]
-
2-Aminothiazole - Wikipedia. Available at: [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available at: [Link]
-
[PDF] Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. | Semantic Scholar. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. Available at: [Link]
-
(PDF) ChemInform Abstract: Diversified Syntheses of Multifunctionalized Thiazole Derivatives via Regioselective and Programmed C—H Activation. - ResearchGate. Available at: [Link]
-
Electrochemical enaminone C–H thiolation/C–N amination cascade for thiazole synthesis and its diastereoselective dearomatization - Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Benzo[18][19]thiazolo[2,3-c][13][16][18]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - MDPI. Available at: [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. Intermediates in the halogenation of some 2-aminothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Advanced Solubility Protocols for Aminothiazoles: DMSO vs. Methanol
[1]
Executive Summary & Scientific Rationale
Aminothiazoles (e.g., 2-aminothiazole scaffolds) are "privileged structures" in kinase inhibition and antimicrobial research but present a distinct physicochemical paradox. While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for high-concentration stock solutions (typically >50 mM), it is chemically incompatible with many aminothiazoles at room temperature, driving oxidative decomposition and dimerization [1]. Conversely, Methanol (MeOH) offers superior chemical stability but lacks the solvating power for lipophilic derivatives and is often incompatible with live-cell assays due to toxicity.
This guide details a "Cold-Chain" DMSO protocol to mitigate degradation and a Stepwise Methanol Dilution method to bridge the gap between organic stocks and aqueous assay buffers, preventing the common phenomenon of "solvent shock" precipitation.
Physicochemical Context
Understanding the molecular behavior of aminothiazoles is prerequisite to successful handling.
| Feature | Impact on Solubility & Stability |
| H-Bonding Network | The amine (-NH2) and thiazole nitrogen act as both donors and acceptors, creating high lattice energy. This requires a solvent with high dielectric constant (DMSO |
| Nucleophilicity | The C5 position of the thiazole ring is nucleophilic. In DMSO (an oxidant), this leads to oxidative dimerization and the formation of azo-dimers, especially under light or heat [2]. |
| pKa (~5.3) | Aminothiazoles are weak bases. In acidic methanol, they protonate and dissolve well; in neutral DMSO, they remain neutral but vulnerable to oxidation. |
Protocol A: The "Cold-Chain" DMSO Stock Preparation
Objective: Prepare high-concentration (10–50 mM) stocks while preventing the oxidative degradation common to aminothiazoles in DMSO.
Critical Warning: Do NOT store aminothiazole-DMSO solutions at Room Temperature (RT). Significant degradation (up to 64%) has been observed within 7 days at RT [1].[1]
Materials
-
Compound: Aminothiazole derivative (solid, >95% purity).
-
Solvent: Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).
-
Note: Hygroscopic DMSO absorbs water, which catalyzes degradation. Use single-use ampoules if possible.
-
-
Vessels: Amber glass vials (silanized) to prevent surface adsorption and light-induced oxidation.
Step-by-Step Methodology
-
Gravimetric Preparation: Weigh the compound into an amber vial. Calculate the volume of DMSO required for the target concentration (e.g., 50 mM).
-
Formula:
-
-
Chilled Addition: Pre-chill the DMSO to +4°C. Add the solvent to the solid.
-
Reasoning: Lower temperature slows the kinetic rate of oxidation during the initial dissolution phase.
-
-
Dissolution (Sonication):
-
Vortex for 30 seconds.
-
If solid remains, sonicate in a water bath at <30°C for 1-minute intervals.
-
Caution: Do not allow the bath water to heat up. Heat accelerates the dimerization reaction.
-
-
Aliquot & Snap-Freeze:
-
Immediately aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
-
Protocol B: The Methanol "Bridge" Dilution
Objective: Dilute hydrophobic aminothiazoles into aqueous buffers for HPLC or bioassays without precipitation. Direct dilution from DMSO to Water often causes "crashing out" due to the drastic polarity shift.[2] Methanol acts as an intermediate polarity bridge.
Workflow
-
Thaw: Thaw one DMSO aliquot at RT; use immediately.
-
Intermediate Dilution (100x):
-
Dilute the 50 mM DMSO stock 1:10 into 100% Methanol .
-
Result: 5 mM solution in 90% MeOH/10% DMSO.
-
Observation: This solution is chemically stable for days at 4°C [2].
-
-
Working Solution (Assay Ready):
-
Slowly add the Methanol/DMSO mix to the aqueous buffer (e.g., PBS or Media) while vortexing.
-
Target: Final MeOH concentration <1% (to avoid cellular toxicity).
-
Comparative Data: Solvent Suitability
| Parameter | DMSO | Methanol | Recommendation |
| Solubility Limit | High (>50 mM) | Moderate (1–10 mM) | Use DMSO for primary stocks. |
| Chemical Stability | Poor (Oxidation risk at RT) | Excellent (Inert) | Use MeOH for intermediate dilutions. |
| Hygroscopicity | High (Absorbs water) | Moderate | Keep DMSO tightly sealed. |
| Freezing Point | 19°C (Freezes at RT) | -97°C (Liquid at -20°C) | DMSO requires thawing; MeOH does not. |
Visualizations
Figure 1: Solubility & Stability Decision Tree
A logic flow for selecting the correct solvent system based on experimental needs.
Caption: Decision matrix for solvent selection balancing solubility limits against oxidative instability risks.
Figure 2: The "Bridge" Dilution Mechanism
Visualizing the prevention of precipitation during aqueous dilution.
Caption: The "Bridge" method uses Methanol to buffer the polarity shift, preventing compound aggregation.
Troubleshooting & QC
-
Precipitation: If the compound crashes out upon adding to the buffer, increase the temperature of the buffer to 37°C before addition. If using the Methanol bridge fails, try PEG-400 as the bridging solvent (Protocol: 10% DMSO Stock + 40% PEG-400 + 50% Water).
-
Color Change: A shift from clear/yellow to brown/dark orange in DMSO indicates oxidation. Discard immediately.
-
QC Validation: Periodically validate stock integrity using LC-MS. Expect a mass shift of +16 Da (N-oxide) or dimer formation [M+M] if degradation has occurred.
References
-
Ropponen, H. K., et al. (2021).[3] Chemical decomposition of DMSO stock solutions is a common incident that can mislead biological screening campaigns.[1][4] ChemMedChem. Available at: [Link]
-
National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Available at: [Link]
Application Note: Synthesis of Sulfonamide Derivatives from 5-(Tetrahydrofuran-3-yl)thiazol-2-amine
This Application Note is designed for medicinal chemists and process development scientists. It details the robust preparation of sulfonamide derivatives from the specific scaffold 5-(tetrahydrofuran-3-yl)thiazol-2-amine .
The protocol addresses the unique solubility profile introduced by the tetrahydrofuran (THF) moiety and manages the regioselectivity challenges inherent to 2-aminothiazole functionalization.
Executive Summary & Rationale
The 2-aminothiazole core is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Avatrombopag, Dasatinib). However, poor aqueous solubility often hampers the development of lipophilic thiazole derivatives. The incorporation of a tetrahydrofuran-3-yl group at the C5 position introduces polarity and metabolic stability, improving the physicochemical profile of the final sulfonamide candidates.
This guide provides a validated workflow for the N-sulfonylation of 5-(tetrahydrofuran-3-yl)thiazol-2-amine. Unlike simple anilines, 2-aminothiazoles are ambident nucleophiles (reacting at the exocyclic amine or the ring nitrogen). This protocol prioritizes the formation of the biologically active exocyclic
Chemical Pathway & Mechanism
The synthesis relies on the nucleophilic attack of the exocyclic amine (A) on the sulfonyl chloride (B). The reaction is driven by a base (Pyridine or DMAP/TEA) which neutralizes the HCl byproduct.
Key Mechanistic Insight: The 2-aminothiazole exists in tautomeric equilibrium (amino vs. imino). While the ring nitrogen is more basic (
Reaction Scheme Visualization
Figure 1: Reaction pathway for the sulfonylation of 5-(tetrahydrofuran-3-yl)thiazol-2-amine.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Notes |
| 5-(Tetrahydrofuran-3-yl)thiazol-2-amine | >97% | Starting Material | Synthesize via Hantzsch condensation if not commercial. |
| Aryl/Alkyl Sulfonyl Chloride | >98% | Electrophile | Hydrolytically unstable; store under inert gas. |
| Pyridine | Anhydrous | Solvent/Base | Must be dry (<0.1% H2O) to prevent chloride hydrolysis. |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent | - |
| HCl (1M) | - | Quench/Wash | Removes residual pyridine. |
Equipment
-
Reaction Vessel: 25 mL or 50 mL Round Bottom Flask (RBF) with magnetic stir bar.
-
Inert Atmosphere: Nitrogen (
) or Argon balloon assembly. -
Temperature Control: Ice-water bath (0°C) and oil bath (for heating if required).
-
Monitoring: TLC Silica plates (
), LC-MS.
Experimental Protocol (Step-by-Step)
Phase A: Preparation of the Starting Material (Context)
If the amine is not commercially available, it is prepared via Hantzsch Thiazole Synthesis:
-
Reactants: Condense 2-bromo-1-(tetrahydrofuran-3-yl)ethan-1-one with thiourea in refluxing ethanol.
-
Isolation: Neutralize hydrobromide salt with
to liberate the free amine. -
Validation: Confirm structure via
-NMR (Thiazole C4-H singlet ~7.0 ppm).
Phase B: Sulfonylation (The Core Protocol)
Standard Operating Procedure (SOP-TZ-05):
-
Setup (T = 0 min):
-
Flame-dry a 50 mL RBF and cool under a stream of Nitrogen.
-
Add 5-(tetrahydrofuran-3-yl)thiazol-2-amine (1.0 equiv, e.g., 200 mg).
-
Add Anhydrous Pyridine (10-15 volumes, e.g., 2-3 mL). Stir until fully dissolved. Note: The THF ring improves solubility compared to 5-phenyl analogs.
-
-
Addition (T = 10 min):
-
Cool the solution to 0°C using an ice bath.
-
Add the Sulfonyl Chloride (1.1 to 1.2 equiv) portion-wise over 5 minutes.
-
Critical Checkpoint: Monitor exotherm. If the solution turns dark black rapidly, reduce addition rate.
-
-
Reaction (T = 1 hr to 12 hr):
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
TLC Monitoring: Eluent: 5% MeOH in DCM. The sulfonamide is typically less polar than the amine but more polar than the sulfonyl chloride.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. Avoid boiling pyridine (115°C) to prevent bis-sulfonylation.
-
-
Work-up (T = End):
-
Evaporate most of the pyridine under reduced pressure (rotary evaporator, 45°C).
-
Redissolve the oily residue in DCM (20 mL) .
-
Acid Wash: Wash with 1M HCl (2 x 10 mL) .
-
Why? The pyridine converts to water-soluble pyridinium hydrochloride. The target sulfonamide remains in the DCM layer.
-
Caution: Do not use concentrated acid; the THF ether linkage is sensitive to strong Lewis acids or hot concentrated mineral acids.
-
-
Wash with Brine (10 mL). Dry over
.[1][2]
-
-
Purification:
-
Concentrate the organic layer.[2]
-
Recrystallization: Most derivatives crystallize from Ethanol/Water or IPA/Hexane.
-
Flash Chromatography: If oil persists, use Silica Gel (Gradient: 0% -> 50% EtOAc in Hexanes).
-
Analytical Validation & Data Interpretation
Expected NMR Signals
| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Feature |
| Sulfonamide NH | 12.0 - 13.5 | Broad Singlet | Disappears with | |
| Thiazole Ring | C4-H | 7.10 - 7.50 | Singlet | Characteristic of 5-substituted thiazoles. |
| THF Ring | C3-H (Linker) | 3.40 - 3.60 | Multiplet | Chiral center attachment point. |
| THF Ring | 3.70 - 4.00 | Multiplet | Deshielded by oxygen. | |
| Sulfonyl Aryl | Ar-H | 7.50 - 8.00 | Multiplet | Depends on R-group substitution. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Starting Material Remains | Sulfonyl chloride hydrolysis. | Ensure reagents are dry. Increase equivalents to 1.5. Use DMAP (0.1 eq) as catalyst. |
| Product is Di-substituted | Excess reagent or high temp. | Strictly control stoichiometry (1.05 eq). Keep temp < 40°C. Treat product with NaOH/MeOH to cleave the second sulfonyl group. |
| Product stuck in Aqueous Layer | Product is too polar (amphoteric). | If the sulfonamide is acidic ( |
Workflow Logic Diagram
This diagram illustrates the decision-making process during the synthesis to ensure high purity.
Figure 2: Decision tree for reaction monitoring and optimization.
References
-
General Thiazole Sulfonylation Protocols
-
Hantzsch Thiazole Synthesis (Starting Material Prep)
-
Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol. BenchChem Application Notes.[1]
-
-
Reactivity of 2-Aminothiazoles
-
Sulfonamide Drug Design
Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. excli.de [excli.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular design and preparation of 2-aminothiazole sulfanilamide oximes as membrane active antibacterial agents for drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting cyclization failures in thiazole ring formation
Ticket Status: Open Agent: Senior Application Scientist Topic: Troubleshooting Cyclization Failures in Thiazole Ring Formation
Introduction: The "Deceptively Simple" Heterocycle
Welcome to the technical support hub. You are likely here because the Hantzsch synthesis—textbook chemistry since 1887—has failed you. While the condensation of an
This guide treats your reaction flask as a system of competing pathways. We will isolate the failure mode, identify the mechanistic culprit, and provide a self-validating protocol to fix it.
Module 1: The Hantzsch Synthesis (Classic Condensation)
System Logic & Failure Points
The Hantzsch reaction proceeds via two distinct steps:
-
Intermolecular
: The sulfur of the thioamide attacks the -carbon of the haloketone. -
Intramolecular Condensation: Nitrogen attacks the carbonyl, followed by dehydration to aromatize.
Failure usually occurs because Step 1 is faster than Step 2 , leading to an accumulation of intermediate that can degrade before cyclizing.
Diagnostic Visualization: The Hantzsch Pathway
Figure 1: Critical path analysis of Hantzsch synthesis showing kinetic traps (red) vs. thermodynamic product (green).
Troubleshooting Q&A: Hantzsch Protocol
Q: My reaction mixture turns into a black tar within minutes of heating. What happened?
Diagnosis: Exothermic Runaway /
The Fix:
-
Purify the Haloketone: If the starting material is not white/colorless, wash it with cold pentane or recrystallize. Old, yellowed reagents initiate radical polymerization.
-
The "Cold-Start" Protocol: Do not mix and heat immediately.
-
Dissolve thioamide in solvent (EtOH or DMF).
-
Cool to 0°C.
-
Add
-haloketone portion-wise over 15 minutes. -
Allow to warm to RT naturally before applying heat.
-
Q: I see the intermediate by TLC, but it won't cyclize to the thiazole. It just sits there.
Diagnosis: Dehydration Failure (The "Hydroxy Trap"). The intermediate (hydroxy-thiazoline) is stable. The final step requires the loss of water to aromatize. If your solvent is "wet" or not polar enough to stabilize the transition state, the reaction stalls.
The Fix:
-
Scavenge Water: Add anhydrous
or molecular sieves directly to the reaction flask. -
Acid Catalysis: Add 5-10 mol% of p-toluenesulfonic acid (pTSA) or use hydrobromide salts. The protonation of the hydroxyl group turns it into a better leaving group (
), driving aromatization. -
Solvent Switch: Move from Ethanol to DMF or DMAc . The higher boiling point and polarity facilitate the proton transfer required for cyclization [1].
Q: I isolated a product, but NMR shows it's the wrong isomer (2-imino-2,3-dihydrothiazole).
Diagnosis: Regioselectivity Error (Kinetic vs. Thermodynamic). Under strongly acidic conditions, the nitrogen of the thioamide is protonated, reducing its nucleophilicity. This can force the reaction toward the N-alkylation pathway or trap the imine tautomer [2].
The Fix:
-
Buffer the System: Add Sodium Acetate (NaOAc) (1.1 equiv) to the reaction. This neutralizes the HBr generated during the
step, keeping the nitrogen free for the correct cyclization attack.
Module 2: Oxidative Cyclization (Thioamide Oxidation)
System Logic & Failure Points
When
-
Mechanism: Radical cation formation
Electrophilic attack on tethered nucleophile.
Diagnostic Visualization: Oxidative Pathways
Figure 2: Oxidative cyclization workflow. Note that concentration controls the dimerization risk.
Troubleshooting Q&A: Oxidative Protocols
Q: I am getting low yields and a lot of nitrile byproduct.
Diagnosis: Over-oxidation (Desulfurization). Strong oxidants can strip the sulfur entirely, converting the thioamide back into a nitrile.
The Fix:
-
Switch Reagents: Move away from hypervalent iodine (DMP/IBX) if over-oxidation occurs. Use TBHP (tert-Butyl hydroperoxide) with a catalytic amount of
(10 mol%) in DMSO. This provides a "soft" oxidation environment [3]. -
Atmosphere Control: Ensure the reaction is under Argon. Oxygen can intercept the radical intermediate.
Module 3: Isolation & Purification
The "Amphoteric" Trap
Thiazoles are basic (pKa of conjugate acid ~2.5), but 2-aminothiazoles can be amphoteric. A standard extraction often washes the product into the aqueous waste.
Solubility & Extraction Logic Table
| Failure Symptom | Underlying Cause | Corrective Action |
| Low Mass Recovery | Product protonated by acid byproduct (HX) and stays in aqueous layer. | Basify to pH 8-9 with sat. |
| Emulsion Formation | Thiazole salts acting as surfactants. | Filter the biphasic mixture through Celite before separation. Use brine for the aqueous wash. |
| Product is "Oily" | Trace solvent (DMF/DMSO) or unreacted haloketone. | Triturate the oil with cold diethyl ether . Thiazole hydrobromides often crystallize nicely from ether/ethanol mixtures. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Optimization Source:Journal of the Chemical Society, Perkin Transactions 1 Citation: Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." URL:[Link][1]
-
Oxidative Cyclization Strategies Source:Bentham Science Citation: Kumarswamy, M., et al. (2025).[2] "Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media." URL:[Link]
-
Thioamide Stability & Side Reactions Source:International Journal of Advanced Research in Science, Communication and Technology Citation: Review on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives (2022). URL:[Link]
-
General Thiazole Synthesis Overview Source:Organic Chemistry Portal Citation: Thiazole Synthesis: Recent Advances and Protocols. URL:[Link]
Sources
Purification of polar aminothiazoles using flash chromatography
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Flash Chromatography of Polar, Basic Heterocycles
Introduction: The "Silanol Trap"
Welcome to the technical support hub for aminothiazole purification. As a researcher, you have likely encountered the "streak" phenomenon: your compound smears across the column, co-elutes with impurities, or simply vanishes.
The Science of the Problem:
Aminothiazoles possess a dual-threat of polarity. The thiazole ring contains a basic nitrogen (pKa ~2.5–5.0) and an exocyclic amine (pKa ~5.0+). Standard flash silica (
-
The Interaction: Your basic aminothiazole undergoes an acid-base reaction with the silanol protons on the silica surface, forming an ionic bond.
-
The Result: This is not chromatography; it is ion-exchange filtration. The compound "tails" because it is dragging along the silica surface rather than partitioning between phases.
This guide provides three validated workflows to break this interaction and recover your compound.
Module 1: The "Golden Standard" – Amine-Functionalized Silica
If you have access to Amine-bonded (
Why it Works
The stationary phase is functionalized with propyl-amine groups. This creates a basic surface environment that repels your basic aminothiazole, preventing the "silanol trap" and allowing the compound to partition based purely on polarity.
Protocol: Column Workflow
| Parameter | Setting/Instruction |
| Stationary Phase | Amine-functionalized Silica ( |
| Mobile Phase A | Hexane or Heptane |
| Mobile Phase B | Ethyl Acetate or Ethanol (avoid MeOH if possible to prevent stripping) |
| Flow Rate | Standard (e.g., 15–25 mL/min for a 12g column) |
| Equilibration | Critical: Wash with 100% Mobile Phase B for 3 CV (Column Volumes), then equilibrate at starting gradient for 3 CV.[2] |
Application Note: Amine columns behave like "Normal Phase" but with higher polarity.[3] An aminothiazole that requires 10% MeOH/DCM on standard silica will likely elute with 30-50% EtOAc/Hexane on Amine silica.
Module 2: Optimizing Standard Silica (The "Budget" Solution)
If you must use standard silica, you must suppress silanol ionization. The most common error is adding modifier only to the solvent bottle. You must also condition the column.[4]
The "Ammonium Switch" Protocol
We recommend Ammonium Hydroxide (
Step-by-Step Methodology:
-
Prepare Solvent B: 90% DCM / 9% MeOH / 1%
(conc).-
Note: Do not exceed 10-15% MeOH in DCM for silica columns; it can dissolve silica and cause high pressure.
-
-
Column "Neutralization" (The Secret Step):
-
Before loading sample, flush the column with 3 CV of 100% Solvent B .
-
Why? This saturates the silica surface with ammonium ions, blocking silanol sites before your sample arrives.
-
-
Re-Equilibration:
-
Flush with 5 CV of your starting gradient (e.g., 100% DCM or 99% DCM / 1% Solvent B).
-
-
Run Gradient: 0% to 50% Solvent B.
Module 3: Sample Loading (The "Hidden Killer")
Polar aminothiazoles often have poor solubility in non-polar starting solvents (like Hexane or DCM).
-
The Error: Dissolving sample in MeOH and performing a liquid injection. This causes "band broadening" because the strong solvent carries the sample down the column before separation begins.
Dry Loading Protocol
-
Dissolve: Dissolve crude aminothiazole in a minimal amount of MeOH or Acetone.
-
Adsorb: Add Silica Gel or Celite (ratio: 1g sample to 3g sorbent).
-
Evaporate: Rotovap until a free-flowing powder remains.
-
Load: Pour the powder into an empty solid load cartridge (SLS) or pack on top of the column.
Decision Logic & Workflows
The following diagrams illustrate the decision-making process for selecting the correct purification strategy.
Caption: Decision matrix for selecting stationary phase and loading technique based on resource availability and solubility.
Troubleshooting & FAQs
Q1: My compound elutes immediately (at the solvent front) even with 100% DCM.
Diagnosis: The "Solvent Effect." Root Cause: You likely liquid-loaded the sample using Methanol. Even a small volume of MeOH is strong enough to carry basic amines through the column dead volume. Fix: Switch to Dry Loading (See Module 3). This removes the solvent influence entirely.
Q2: I am using C18 (Reverse Phase), but the peaks are broad.
Diagnosis: pH Mismatch.
Root Cause: At neutral pH, aminothiazoles are partially protonated (
-
Acidic Buffer: Add 0.1% Formic Acid or TFA. This fully protonates the amine, ensuring a single ionic state.
-
Basic Buffer (Advanced): Use 10mM Ammonium Bicarbonate (pH 10). This forces the amine into its neutral free-base form, drastically increasing retention and sharpening the peak on C18.
Q3: High back-pressure when using DCM/MeOH.
Diagnosis: Silica Dissolution / Swelling. Root Cause: Methanol is viscous and can swell silica. Furthermore, basic modifiers (TEA) at high concentrations can slowly dissolve silica gel, creating fines that block the frit. Fix:
-
Limit MeOH to <15%.[8]
-
If >15% MeOH is needed to elute, switch to C18 Reverse Phase immediately.
References
-
Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of Basic Organic Compounds.[9] Application Note AN54. Link
-
Biotage. (2023).[6][10] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link
-
Sorbent Technologies. (2025).[11] Flash Chromatography Basics: Sample Loading and Mobile Phase Optimization.Link
-
BenchChem. (2025).[3][12] Overcoming challenges in the purification of heterocyclic compounds.Link
Sources
- 1. biotage.com [biotage.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. sorbtech.com [sorbtech.com]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. biotage.com [biotage.com]
- 11. sorbtech.com [sorbtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilization Strategies for 5-(Tetrahydrofuran-3-yl)thiazol-2-amine
The following Technical Support Guide addresses the solubility challenges associated with 5-(Tetrahydrofuran-3-yl)thiazol-2-amine (CAS: 1565386-73-3).
Status: Operational Ticket ID: SOL-THF-THZ-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Subject: Overcoming aqueous insolubility in biological and chemical workflows.[1]
Diagnostic Overview: The Physicochemical Trap
Before attempting a protocol, you must understand why this compound resists solvation.[1] The solubility profile of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine is governed by two competing forces: the crystal lattice energy of the thiazole core and the ionization state of the C-2 amine.
The "Hidden" pKa Barrier
The parent scaffold, thiazol-2-amine, has a pKa of approximately 5.36 [1]. The tetrahydrofuran (THF) substituent at position 5 is an ether; it adds lipophilic bulk (increasing LogP) without significantly altering the electronic environment of the amine.[1]
-
At pH 7.4 (Physiological): The environment is ~2 pH units above the pKa.[1] The compound exists almost exclusively (>99%) in its neutral (unionized) form .[1] This is the least soluble state (Intrinsic Solubility,
).[1] -
At pH < 4.0: The amine protonates (
), carrying a positive charge that drastically reduces lattice energy and promotes hydration.[1]
Root Cause: Most solubility failures with this compound occur because researchers attempt to dissolve the neutral species in pH-neutral buffers (PBS, TBS), resulting in immediate precipitation.[1]
Troubleshooting Modules
Module A: pH Manipulation & Salt Formation (The "Gold Standard")
Best for: Chemical synthesis, purification, and non-pH-sensitive assays.
If your experimental design permits acidic conditions, this is the most robust fix.[1]
Protocol: In Situ Salt Generation Instead of dissolving the solid directly in water, generate the hydrochloride salt in situ.[1]
-
Calculate Molarity: Determine the required moles of compound.
-
Acidic Prime: Dissolve the compound in a minimal volume of 0.1 M HCl (or 1.0 eq of HCl relative to the amine).
-
Dilution: Dilute to the target volume with water or buffer.[1]
-
Warning: If you dilute into a strong buffer (like 100 mM PBS) at pH 7.4, the pH may rise back above 5.3, causing the free base to crash out.[1]
-
Table 1: Theoretical Solubility by pH State
| pH Condition | Ionization State | Estimated Solubility | Risk Level |
| pH 2.0 (0.01 M HCl) | >99% Cationic | High (>10 mg/mL) | Low |
| pH 5.0 (Acetate) | ~70% Cationic | Moderate | Medium |
| pH 7.4 (PBS) | >99% Neutral | Very Low (<0.1 mg/mL) | Critical Failure |
Module B: Cosolvent Systems (Stock Solutions)
Best for: High-throughput screening (HTS) and enzymatic assays.
When pH adjustment is impossible, you must rely on reducing the dielectric constant of the solvent.[1]
The DMSO "Crash" Phenomenon: A common error is preparing a 100 mM stock in DMSO and spiking it into aqueous buffer.[1] The rapid change in polarity often causes "kinetic precipitation"—the compound forms micro-crystals that are invisible to the naked eye but scatter light and ruin assay data.[1]
Optimized Protocol: Step-Wise Dilution
-
Primary Stock: Dissolve compound in 100% DMSO to 50 mM.
-
Intermediate Dilution: Do not go directly to water.[1] Dilute the stock 1:10 into a "bridge solvent" (e.g., 50% PEG-400 or Propylene Glycol).[1]
-
Final Dilution: Spike the intermediate solution into your assay buffer.
-
Result: The PEG/PG chains act as steric stabilizers, preventing immediate crystal nucleation [2].[1]
-
Module C: Advanced Formulation (Cyclodextrins)
Best for: Cell-based assays and In Vivo administration.
For biological systems where DMSO is toxic and pH must be 7.4, Hydroxypropyl-
Protocol: Complexation Strategy
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in sterile water or saline.[1] -
Addition: Add the solid 5-(Tetrahydrofuran-3-yl)thiazol-2-amine to the vehicle.
-
Energy Input: Vortex and sonicate for 20 minutes at 30-40°C.
-
Filtration: Filter sterilize (0.22
m).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.
Figure 1: Decision tree for selecting the optimal solubilization vehicle based on experimental constraints.
Frequently Asked Questions (FAQ)
Q1: I see a fine precipitate when I add my DMSO stock to cell culture media. Why? A: This is "solvent shock."[1] The compound is hydrophobic (LogP > 0).[1] When DMSO is diluted, the solvent power drops instantly.[1]
-
Fix: Pre-dilute your DMSO stock into culture media containing 10% FBS (fetal bovine serum). The serum albumin (BSA) acts as a natural carrier protein and can bind the compound, preventing precipitation [4].[1]
Q2: Can I use ethanol instead of DMSO? A: Yes, but be cautious. Ethanol is more volatile and can cause concentration shifts due to evaporation.[1] Furthermore, thiazoles are generally less soluble in ethanol than in DMSO.[1] Ensure your stock concentration is lower (e.g., 10 mM) if using ethanol.[1]
Q3: Is the compound stable in acidic solution? A: Generally, yes.[1] The thiazole ring and the ether linkage in THF are stable in dilute acid (e.g., 0.1 M HCl) at room temperature.[1] Avoid hot, concentrated mineral acids which could cleave the ether or degrade the thiazole.[1]
Q4: My LC-MS peak shape is terrible (tailing). Is this solubility related? A: Likely yes. Basic amines interact with silanols on HPLC columns.[1]
-
Fix: Ensure your mobile phase contains a modifier like 0.1% Formic Acid or Ammonium Formate .[1] This lowers the pH, ensuring the amine is fully protonated (
) and does not drag on the column stationary phase.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link][1]
-
Pace Analytical Life Sciences. Drug Formulation: Lipophilic Compound Q&A. Retrieved from [Link][1]
-
National Institutes of Health (NIH). Assay Guidance Manual: Solubility and Solubility Enhancement. Retrieved from [Link]
Sources
Minimizing side reactions during acylation of 2-aminothiazoles
Technical Support Center: Acylation of 2-Aminothiazoles
Topic: . Audience: Researchers, medicinal chemists, and process development scientists.[1][2]
Core Concept: The Ambident Nucleophile Challenge
The fundamental challenge in acylating 2-aminothiazoles lies in their ambident nucleophilicity . The molecule possesses two nucleophilic nitrogen atoms:
-
The Exocyclic Amine (
) : The desired site of acylation (thermodynamic product). -
The Endocyclic Ring Nitrogen (
) : Often the more kinetically active nucleophile due to the electron-donating effect of the sulfur atom.
The Trap: Under kinetic control (low temperature, fast addition), the acylating agent often attacks the ring nitrogen first, forming an unstable
Troubleshooting Module: Diagnosis & Solutions
Issue A: "I am seeing a mixture of isomers or the wrong regioisomer."
-
Diagnosis: You are likely trapping the Kinetic Product (
-acyl) rather than the Thermodynamic Product ( -acyl). -
Mechanism: The reaction typically proceeds via initial attack at the ring nitrogen followed by an acyl migration (rearrangement) to the exocyclic amine. This rearrangement is thermally driven.
-
Solution:
-
Increase Temperature: If running at 0°C or RT, heat the reaction to reflux (typically in THF, Toluene, or Pyridine) to overcome the activation energy required for the acyl migration.
-
Change Base: Switch from bulky bases (which might hinder the rearrangement) to Pyridine, which facilitates the proton transfer required for the rearrangement.
-
Issue B: "I am observing significant Bis-acylation (Imide formation)."
-
Diagnosis: The mono-acylated product is still nucleophilic enough to react with excess acylating agent.
-
Root Causes:
-
Excess Reagent: Using >1.2 equivalents of acyl chloride/anhydride.[1]
-
Hyper-active Reagents: Using highly reactive acid chlorides without temperature control.
-
Deprotonation: Using a base strong enough (e.g., NaH, strong alkoxides) to deprotonate the amide, making it a super-nucleophile.
-
-
Solution:
-
Stoichiometry Control: Use exactly 1.0–1.05 equivalents of the acylating agent.
-
Reverse Addition: Add the acyl chloride slowly to the amine solution (dilution effect) rather than dumping the amine into the chloride.
-
Milder Base: Use
or Pyridine instead of or strong inorganic bases.
-
Issue C: "Low yield / Starting material remains despite excess reagent."
-
Diagnosis: Hydrolysis of the acylating agent or "stall" at the intermediate salt stage.
-
Solution:
-
Dry Solvents: Acyl chlorides hydrolyze rapidly in wet solvents. Use anhydrous DCM or THF.
-
Salt Crashing: In non-polar solvents (Ether/Toluene), the intermediate HCl salt of the aminothiazole may precipitate out, removing it from the solution before it can react. Fix: Use a solvent system that solubilizes the salt (e.g., DMF, Pyridine) or add a soluble base (DIPEA).
-
Visualizing the Pathway
The following diagram illustrates the competition between the kinetic (Ring-N) and thermodynamic (Exo-N) pathways and the rearrangement step.
Caption: Reaction pathway showing the kinetic preference for Ring-N acylation and the necessary rearrangement to form the desired amide.
Experimental Protocols
Method A: The "Standard" Protocol (Acyl Chlorides)
Best for: Robust substrates, aromatic acyl chlorides.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 2-aminothiazole (1.0 equiv) in anhydrous Pyridine (0.5 M concentration).
-
Why Pyridine? It acts as both solvent and acid scavenger, and it facilitates the thermodynamic rearrangement.
-
-
Addition: Cool to 0°C. Add Acyl Chloride (1.1 equiv) dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[1][6] If no precipitate, extract with EtOAc.
Method B: The "Mild" Protocol (Coupling Agents)
Best for: Acid-sensitive substrates, aliphatic acids, avoiding bis-acylation.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv). Stir for 10 mins.
-
Coupling: Add 2-aminothiazole (1.0 equiv).
-
Reaction: Stir at RT for 12–24 hours.
-
Note: HATU conditions rarely cause bis-acylation due to the steric bulk of the active ester intermediate.
-
Comparative Data: Optimization Parameters
The following table summarizes the impact of different bases and conditions on the ratio of Mono- vs. Bis-acylation.
| Variable | Condition | Mono-Acyl Yield | Bis-Acyl Risk | Notes |
| Base | Pyridine | High (>85%) | Low | Promotes rearrangement to desired product. |
| Triethylamine (TEA) | Moderate (60-70%) | Moderate | Can trap kinetic product if not heated. | |
| NaH / Strong Bases | Low (<40%) | High | Promotes di-acylation rapidly. | |
| Solvent | DCM | Moderate | Low | Good solubility, but requires heating for rearrangement. |
| THF | High | Low | Excellent for refluxing to ensure thermodynamic product. | |
| DMF | High | Moderate | Hard to remove; use for low-solubility substrates. | |
| Temp | 0°C -> RT | Variable | Low | Risk of incomplete rearrangement. |
| Reflux (60°C+) | High | Low | Essential for sterically hindered substrates. |
FAQ: Rapid Response
Q: Why does my product spot on TLC move during the reaction?
A: You are likely observing the Dimroth-type rearrangement . The initial spot is the Ring-
Q: Can I use acetic anhydride instead of acetyl chloride? A: Yes, but anhydrides are more prone to bis-acylation because the resulting acetate is a poor leaving group compared to chloride, and the reaction often requires higher temperatures which favors double reaction if stoichiometry isn't strict.
Q: My product is water-soluble and I can't extract it. A: 2-aminothiazole amides can be polar. Try "salting out" the aqueous layer with NaCl and extracting with a DCM/Isopropanol (3:1) mixture, or simply evaporate the reaction solvent (if using volatile solvents) and purify by column chromatography.
References
-
BenchChem. (2025).[1][2][3][5][6] Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives. Retrieved from 6[6]
-
National Institutes of Health (PMC). (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives. Retrieved from 7
-
MDPI Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from 8
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Hygroscopic Nature of Thiazole Amine Salts
Welcome to the technical support center for handling and managing thiazole amine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. Uncontrolled moisture absorption can significantly impact experimental reproducibility, compound stability, and the overall success of a research program.[1][2] This resource provides in-depth, field-proven insights and practical solutions to common issues in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the hygroscopicity of thiazole amine salts.
Q1: What fundamentally makes thiazole amine salts prone to absorbing moisture?
A1: The hygroscopic nature of thiazole amine salts stems from their molecular structure. As salts, they possess ionic character, creating strong dipoles that readily attract polar water molecules from the atmosphere. The thiazole ring itself contains nitrogen and sulfur atoms, which are electronegative and can participate in hydrogen bonding with water.[3] Furthermore, the amine functional group is a prime site for hydrogen bonding. This combination of ionic character and hydrogen bonding potential makes the crystal lattice of the salt highly receptive to interacting with and absorbing atmospheric moisture.
Q2: What are the immediate consequences of uncontrolled water absorption in my experiments?
A2: Uncontrolled moisture absorption can introduce a cascade of problems that compromise data integrity and material quality.[4][5] Key consequences include:
-
Physical Changes: The most obvious effect is a change in the physical state of the powder. This can range from clumping and caking, which severely impacts powder flowability and handling, to complete deliquescence, where the solid dissolves in the absorbed water.[6][7]
-
Inaccurate Weighing: Weighing a hygroscopic compound accurately is challenging. The mass will continuously increase on an analytical balance as it absorbs moisture, leading to significant errors in solution concentration and dosing.
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to the formation of impurities and a reduction in the active pharmaceutical ingredient's (API) potency.[8][9]
-
Solid-State Instability: Absorbed water can induce changes in the material's solid form, such as converting an anhydrous crystal to a hydrate.[4] This can alter critical physicochemical properties like solubility and dissolution rate, ultimately affecting bioavailability.[4]
Q3: How is the "level" of hygroscopicity officially classified?
A3: Hygroscopicity is classified based on the amount of weight gain observed after exposing a substance to a specific relative humidity (RH) for a set period. The European Pharmacopoeia provides a widely accepted classification system.[10][11]
| Hygroscopicity Classification | % Weight Gain (at 25°C and 80% RH over 24 hours) | Description |
| Non-hygroscopic | < 0.2% | Essentially no water uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor water uptake, but may still require controlled storage. |
| Moderately hygroscopic | ≥ 2% and < 15% | Significant water uptake; handling in ambient air should be minimized. |
| Very hygroscopic | ≥ 15% | Rapid and substantial water uptake; requires stringent handling protocols. |
| Deliquescent | Sufficient water is absorbed to form a liquid | The solid dissolves in the absorbed atmospheric moisture. |
This classification provides a framework for risk assessment and determining the necessary handling and storage controls.[5]
Q4: I've just received a new batch of a thiazole amine salt. What are the first three things I should do?
A4:
-
Review the Certificate of Analysis (CoA): Immediately check the CoA for any data on water content (e.g., from Karl Fischer analysis) or comments on the material's hygroscopicity. This is your first indicator of its nature.
-
Conduct an Initial Visual Inspection: Open the container inside a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier). Look for any signs of clumping, caking, or wetness.
-
Store Appropriately Immediately: Do not leave the container open on the bench. Tightly reseal the container, preferably with paraffin film around the cap for an extra barrier.[12] Store it in a desiccator with an active desiccant or in a controlled low-humidity cabinet.[6][10] This prevents further moisture uptake while you plan your experiments.
Part 2: Troubleshooting Guides for Specific Issues
This section provides detailed troubleshooting for specific experimental challenges caused by the hygroscopic nature of thiazole amine salts.
Q5: My powder has turned into a hard cake, making it impossible to weigh. What happened and what can I do?
A5: The Cause (Causality): This phenomenon is known as caking or clumping. It occurs when moisture absorbed on the surface of individual particles dissolves a small amount of the salt, creating a saturated solution. When the local humidity fluctuates or upon contact with other particles, this liquid bridge can recrystallize, effectively "gluing" the particles together into a solid mass.[6][7] This process is accelerated by repeated exposure to ambient air and temperature fluctuations.
The Solution (Workflow):
-
Pre-Drying: If the material is thermally stable, you may be able to break up the cake and dry the powder in a vacuum oven at a validated temperature that does not cause degradation. This removes the excess water.
-
Controlled Environment Handling: All future handling, especially weighing and aliquoting, must be performed in a controlled environment. A nitrogen-purged glove box is ideal. If unavailable, a dry cabinet or a room with a powerful dehumidifier (<20% RH) can be used.
-
Minimize Exposure Time: Work quickly to minimize the time the compound is exposed to the atmosphere. Use smaller "working stock" containers for daily use to avoid repeatedly opening the main bulk container.[6][12]
Q6: I'm seeing poor reproducibility in my biological assays and dissolution studies. Could water content be the culprit?
A6: The Cause (Causality): Absolutely. Inconsistent water content is a major source of experimental variability.
-
Potency & Concentration Errors: If you weigh out 10 mg of a hygroscopic salt that has absorbed 10% water by mass, you are actually only dispensing 9 mg of your active compound. This directly impacts the accuracy of your solution concentrations and any subsequent potency, efficacy, or toxicity data.
-
Altered Dissolution Profile: As mentioned earlier, moisture can induce a phase change from an anhydrous form to a less soluble hydrate form.[4] This change can dramatically slow the dissolution rate, leading to inconsistent results in dissolution studies and potentially impacting in vivo absorption.[4]
The Solution (Workflow):
-
Quantify Water Content: You must determine the exact water content of the batch you are using immediately before preparing solutions. The gold-standard method for this is Karl Fischer titration, as it is specific to water.[9][]
-
Correct for Water Content: Adjust all weight calculations to account for the measured water content. The corrected mass of the active compound should be used to calculate the true concentration.
-
Characterize Solid Form: If you suspect a change in the solid form, techniques like X-Ray Powder Diffraction (XRPD) can confirm the crystalline structure before and after exposure to humidity.
Q7: What is the best method to accurately determine the water content of my thiazole amine salt?
A7: The most appropriate method depends on the information you need, but for specificity and accuracy, Karl Fischer titration is superior.
-
Karl Fischer (KF) Titration: This is the preferred technique in the pharmaceutical industry for water determination.[9] It is a chemical titration based on a stoichiometric reaction between iodine and water. Its key advantage is that it is specific to water and is not affected by the loss of other volatile solvents that might be present.[][14] It can accurately measure water content from parts-per-million (ppm) levels up to 100%.[]
-
Loss on Drying (LOD): This is a thermogravimetric method where the sample is heated, and the resulting weight loss is measured.[15] While simpler, its major drawback is that it is non-specific. It will measure the loss of any volatile components (e.g., residual organic solvents) in addition to water, potentially leading to an overestimation of the water content.[15]
-
Dynamic Vapor Sorption (DVS): This is a powerful research tool that measures the uptake and loss of water vapor by a sample as a function of relative humidity.[16][17] It is used to characterize the hygroscopicity profile of a material and identify critical humidity levels where phase transitions may occur.[11]
Recommendation: Use Karl Fischer titration for routine, accurate water content determination for correcting sample weights. Use DVS during early-stage development to fully characterize the hygroscopic behavior of a new chemical entity.[16][17]
Part 3: Key Experimental Protocols & Workflows
This section provides step-by-step methodologies for critical procedures.
Protocol 1: Standard Operating Procedure for Handling and Storage of Hygroscopic Thiazole Amine Salts
-
Receiving & Initial Storage: Upon receipt, visually inspect the container for integrity. Immediately place the sealed container inside a primary desiccator containing an active desiccant (e.g., silica gel with a humidity indicator).
-
Environment for Handling: All manipulations (opening, weighing, aliquoting) must be performed in an environment with controlled low humidity (<20% RH). A glove box purged with an inert gas like nitrogen or argon is the gold standard.
-
Weighing Procedure:
-
Allow the container to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Use a clean, dry weighing vessel.
-
Work expediently to transfer the desired amount of powder.
-
Observe the balance reading for drift. A continuously increasing reading indicates rapid water uptake.
-
Record the weight as soon as it stabilizes.
-
-
Resealing and Storage:
-
Promptly and securely reseal the primary container.
-
Wrap the lid/cap junction with paraffin film to create a secondary seal.[12]
-
Create smaller, well-sealed "working vials" for daily use to prevent repeated exposure of the bulk material.
-
Return the main container and working vials to the desiccator or dry storage cabinet immediately after use.
-
Decision-Making Workflow for a New Thiazole Amine Salt
The following diagram outlines the logical process for characterizing and establishing handling procedures for a new thiazole amine salt.
Caption: Decision workflow for handling new thiazole amine salts.
Protocol 2: Outline for Water Content Determination by Karl Fischer Titration
This is a generalized protocol. Always follow the specific instructions for your instrument and reagents.
-
System Preparation:
-
Ensure the titration vessel is clean and dry.
-
Fill the burette with a standardized Karl Fischer reagent.
-
Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel.
-
-
Solvent Conditioning:
-
Run a "pre-titration" to neutralize any residual water in the solvent until a stable endpoint is reached. The instrument will indicate when it is "ready."
-
-
Reagent Standardization:
-
Accurately add a known amount of a water standard (e.g., pure water or a certified sodium tartrate dihydrate standard) into the vessel.[14]
-
Titrate to the endpoint.
-
The instrument software will calculate the titer of the KF reagent (mg H₂O / mL reagent). Repeat until you have consistent values.
-
-
Sample Analysis:
-
Accurately weigh the hygroscopic thiazole amine salt in a separate container.
-
Quickly transfer the sample into the conditioned titration vessel.
-
Begin the titration immediately and run until the electrometric endpoint is reached.[14]
-
-
Calculation:
-
The instrument will use the volume of titrant consumed and the standardized titer to calculate the percentage of water in the sample.
-
Calculation Formula: % Water (w/w) = (Volume of KF Reagent (mL) * Titer (mg/mL)) / (Weight of Sample (mg)) * 100[14]
-
References
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- Hygroscopicity Evalu
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
- Moisture Content Determin
- A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titr
- Improved Water Content Analysis in Pharmaceuticals with HSGC.
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.
- Protecting Pharmaceuticals
- Water Content Determin
- Moisture Analysis in the Pharmaceutical Industry. AZoM.
- Hard to Handle API Challenges. Upperton Pharma Solutions.
- Unveiling of Hygroscopicity Evaluation for Drug Formul
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- Is there a practical and efficient way to protect hygroscopic compounds
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- 2-Aminothiazole. Solubility of Things.
Sources
- 1. jocpr.com [jocpr.com]
- 2. labinsights.nl [labinsights.nl]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. smtdryboxes.com [smtdryboxes.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmainfo.in [pharmainfo.in]
- 11. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 12. researchgate.net [researchgate.net]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. azom.com [azom.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 5-Substituted Thiazol-2-Amines
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-substituted thiazol-2-amines, which are significant scaffolds in medicinal chemistry, robust analytical methods for purity determination are critical.[1] High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique in this domain, prized for its precision and versatility in separating and quantifying compounds.[2]
This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for 5-substituted thiazol-2-amines. We will navigate the complexities of method development, from initial parameter selection to full validation, while comparing alternative approaches and grounding our choices in established scientific principles.
The Analytical Challenge: Understanding Thiazol-2-Amines
The 2-aminothiazole core presents specific challenges in reversed-phase HPLC. The basic nature of the amino group can lead to peak tailing due to strong interactions with residual silanols on the silica-based stationary phase. Furthermore, the diverse substitutions at the 5-position can significantly alter the polarity and chromatographic behavior of the molecule, necessitating a tailored method development strategy.
Pillar 1: Strategic Method Development - A Step-by-Step Protocol
A systematic approach to method development is paramount to achieving a robust and reliable analytical procedure. The following protocol outlines the critical steps, underpinned by scientific rationale.
Step 1: Analyte Characterization and Initial Parameter Selection
Before any experimental work, a thorough understanding of the analyte's physicochemical properties is essential.
-
pKa Determination: The basicity of the 2-amino group is a critical parameter. The mobile phase pH should be controlled to ensure consistent ionization and good peak shape. A general rule is to work at a pH at least two units away from the analyte's pKa. For basic compounds like thiazol-2-amines, an acidic mobile phase (pH 2-3) is often a good starting point to ensure the amine is fully protonated.[3]
-
UV Spectrum Analysis: Determine the UV maxima (λmax) of the target analyte and its potential impurities. A photodiode array (PDA) detector is invaluable during method development for assessing peak purity and selecting the optimal wavelength for detection, ensuring maximum sensitivity.[1]
Step 2: Initial Screening of Columns and Mobile Phases
The goal of the initial screening is to identify a suitable stationary and mobile phase combination that provides adequate retention and selectivity for the main peak and its impurities.
-
Column Selection: A C18 column is a common starting point for reversed-phase HPLC.[4] However, for basic compounds, columns with end-capping or those packed with hybrid particles can minimize silanol interactions and reduce peak tailing.
-
Mobile Phase Screening: A generic gradient of water and acetonitrile (ACN) or methanol (MeOH) is typically employed. ACN often provides better peak shape and lower backpressure than MeOH. The use of a buffer (e.g., phosphate or formate) is crucial for controlling the mobile phase pH. Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is also a common additive to improve peak shape for basic compounds.
Table 1: Initial Screening Conditions
| Parameter | Condition 1 | Condition 2 | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm | Compare standard C18 with an alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 5.0 | Evaluate the effect of different pH and buffer systems. |
| Mobile Phase B | Acetonitrile | Methanol | Compare the effect of organic modifier on selectivity. |
| Gradient | 5% to 95% B in 20 minutes | 5% to 95% B in 20 minutes | A broad gradient to elute all components. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | PDA at 238 nm and 272 nm | PDA at 238 nm and 272 nm | Monitor at multiple wavelengths to ensure detection of all impurities.[1][4] |
Step 3: Method Optimization
Once a promising column and mobile phase system is identified, the next step is to fine-tune the chromatographic conditions to achieve optimal resolution and run time.
-
Gradient Optimization: The slope of the gradient is adjusted to improve the separation of closely eluting peaks. A shallower gradient provides better resolution.
-
Temperature Control: Column temperature affects viscosity and selectivity. Increasing the temperature can reduce backpressure and improve peak shape, but may also impact the stability of the analyte.
-
Flow Rate Adjustment: The flow rate can be optimized to balance analysis time and separation efficiency.
dot
Caption: HPLC Method Development Workflow.
Pillar 2: Ensuring Trustworthiness through Method Validation
A developed method is only reliable if it is validated. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.[5][6][7][8]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This is often demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that the method can separate the main peak from any degradation products.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9] This is typically evaluated over a range of 50% to 150% of the expected working concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9] It is often assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]
Table 2: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, robust, widely available.[11] | May not be suitable for non-chromophoric or volatile compounds. | Routine purity testing and quality control. |
| LC-MS | HPLC coupled with a mass spectrometer. | High sensitivity and selectivity, provides molecular weight information for impurity identification.[12][13] | More expensive, complex instrumentation and method development. | Impurity identification and characterization, analysis of complex mixtures. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds like many thiazole derivatives without derivatization.[14] | Analysis of volatile impurities or starting materials. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of charged species in an electric field. | High efficiency, small sample volume. | Lower sensitivity and precision compared to HPLC, reproducibility can be a challenge. | Chiral separations, analysis of charged molecules. |
Pillar 3: Authoritative Grounding and Practical Application
Recommended HPLC Protocol for a 5-Substituted Thiazol-2-Amine
This protocol is a starting point and should be optimized and validated for the specific analyte.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-substituted thiazol-2-amine and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 1 mg/mL.[11]
-
Further dilute the stock solution to the desired concentration for analysis (e.g., 0.1 mg/mL).
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-18 min: 70% to 95% B
-
18-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at the λmax of the analyte (e.g., 254 nm)
3. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.
dot
Caption: Interplay of Factors in HPLC Method Development.
Conclusion
Developing a robust and reliable HPLC method for the purity determination of 5-substituted thiazol-2-amines is a multi-faceted process that demands a systematic and scientifically sound approach. By carefully considering the analyte's properties, strategically screening and optimizing chromatographic parameters, and rigorously validating the final method according to ICH guidelines, researchers can ensure the generation of accurate and reproducible data. While alternative techniques like LC-MS offer valuable insights, particularly for impurity identification, a well-developed HPLC-UV method remains the gold standard for routine quality control in the pharmaceutical industry.
References
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
- PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Acta Scientific. (2020, March 23).
- AMSbiopharma. (2025, July 22).
- AIP Publishing. (2022, February 4).
- Taylor & Francis Online. (n.d.). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens.
- Journal of Food and Drug Analysis. (2021).
- PubMed. (n.d.).
- SynThink Research Chemicals. (2023, June 13).
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Agilent. (n.d.). Top 10 HPLC Method Development Fails.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2022, March 24).
- Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- ResearchGate. (2016, February 8). (PDF)
- SIELC. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
- Springer. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies.
- ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- ResearchGate. (2025, August 7).
- National Institute of Food and Drug Safety Evaluation. (n.d.). Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine.
- RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
Sources
- 1. d-nb.info [d-nb.info]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. nasc.ac.in [nasc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. actascientific.com [actascientific.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]
- 13. jfda-online.com [jfda-online.com]
- 14. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative SAR Guide to 5-Alkyl vs. 5-Heteroaryl Thiazol-2-amines in Drug Discovery
Introduction: The Thiazol-2-amine Scaffold as a Privileged Structure
The thiazole ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds, including the antibiotic penicillin and the anticancer agent dasatinib.[1][2] Among its derivatives, the 2-aminothiazole moiety has garnered significant attention as a "privileged scaffold," owing to its ability to interact with a wide range of biological targets through hydrogen bonding and other non-covalent interactions.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-alkyl versus 5-heteroaryl substituted thiazol-2-amines, offering insights into how modifications at the C5 position influence their biological activity. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The strategic placement of substituents on the thiazole ring can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. The C5 position, in particular, offers a valuable vector for chemical exploration, allowing for the introduction of diverse functionalities that can probe the steric and electronic requirements of a target's binding site. This guide will delve into the synthetic strategies for accessing these two classes of compounds, present a comparative analysis of their biological activities with supporting data, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Synthetic Strategies: Accessing 5-Alkyl and 5-Heteroaryl Thiazol-2-amines
The synthesis of 5-substituted-2-aminothiazoles can be broadly approached through two main strategies: building the thiazole ring with the desired C5 substituent already incorporated into one of the precursors, or by functionalizing a pre-formed thiazole ring at the C5 position.
Classical Approach: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis remains a robust and widely utilized method for the construction of the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thiourea. To synthesize 5-substituted derivatives, the corresponding α-haloketone bearing the desired alkyl or heteroaryl group at the α-position is required.
DOT Diagram of the Hantzsch Thiazole Synthesis
Caption: General workflow of the Hantzsch thiazole synthesis.
Post-Synthetic Modification: Functionalization of the C5 Position
An alternative strategy involves the initial synthesis of a 2-aminothiazole with a handle at the C5 position, such as a halogen, which can then be further elaborated. This approach offers greater flexibility in diversifying the C5 substituent. A common method involves the halogenation of a 2-aminothiazole, followed by a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.[4]
DOT Diagram of C5-Functionalization Workflow
Caption: Workflow for C5-functionalization of 2-aminothiazoles.
Comparative Structure-Activity Relationship (SAR) Analysis
The choice between an alkyl and a heteroaryl substituent at the C5 position can have a dramatic effect on the biological activity of a thiazol-2-amine. This section presents a comparative analysis based on data from various studies targeting different therapeutic areas.
Influence on Physicochemical Properties
-
Lipophilicity: Alkyl groups, being non-polar, generally increase the lipophilicity of the molecule. This can enhance membrane permeability and oral absorption but may also lead to increased metabolic liability and off-target effects.
-
Electronic Effects: Heteroaryl groups, with their diverse electronic properties (electron-donating or electron-withdrawing), can significantly modulate the electron density of the thiazole ring. This can influence the pKa of the 2-amino group and its ability to form key hydrogen bonds with the target protein.
-
Steric Profile and Conformational Rigidity: Heteroaryl groups are generally larger and more rigid than small alkyl chains. This can lead to more specific interactions with the target, potentially increasing potency and selectivity. However, it can also introduce steric clashes that are detrimental to binding.
Comparative Biological Activity Data
The following table summarizes representative SAR data from different studies, highlighting the impact of 5-alkyl versus 5-heteroaryl substituents on the biological activity of thiazol-2-amines.
| Compound Class | Target/Activity | 5-Alkyl Example (Activity) | 5-Heteroaryl Example (Activity) | Key SAR Observation | Reference |
| 2-Aminothiazoles | Cyclin-dependent kinase 5 (cdk5)/p25 | N-(5-isopropyl -thiazol-2-yl)isobutyramide (IC₅₀ ≈ 320 nM) | N/A in this study | The 5-isopropyl group was well-tolerated and led to a potent inhibitor, suggesting a hydrophobic pocket in the binding site. | [5] |
| 2-Aminothiazoles | Itk Inhibitors | N/A in this study | 2-amino-5-(thioaryl) thiazoles (Potent inhibitors) | The thioaryl group at the C5 position was crucial for potent Itk inhibition, likely engaging in specific interactions within the active site. | [6] |
| 2-Aminothiazoles | Antimicrobial | N/A in this study | 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivatives (Active) | Complex heteroaryl systems at the C5 position can confer significant antimicrobial activity. | [7] |
| Thiazole Derivatives | PGE₂ Production Inhibition | 5l (R1=Me , R2=4-OPh-Ph, R3=CH(OH)Me) (EC₅₀ = 90 nM) | N/A in this study | A small alkyl group (methyl) at what can be considered a related position in the overall scaffold was compatible with high potency. | [8] |
Analysis of SAR Trends:
From the available data, a few general trends can be inferred:
-
5-Heteroaryl substituents often lead to highly potent compounds, particularly when the heteroaromatic ring can engage in specific hydrogen bonding or π-stacking interactions with the target protein. The diverse electronic nature of heteroaryl rings allows for fine-tuning of the molecule's properties to optimize target engagement.
-
5-Alkyl substituents , especially smaller ones like methyl or isopropyl, are often well-tolerated and can occupy hydrophobic pockets within the binding site, contributing to overall potency. However, larger, more flexible alkyl chains can sometimes lead to a decrease in activity due to entropic penalties upon binding.
The choice between a 5-alkyl and a 5-heteroaryl substituent is therefore highly dependent on the specific topology and chemical nature of the target's binding site.
DOT Diagram of SAR Decision Tree
Caption: Decision tree for selecting C5 substituents based on target analysis.
Experimental Protocols
To ensure the integrity and reproducibility of the findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
Protocol 1: Microwave-Assisted Synthesis of a 4-Aryl-2-aminothiazole
This protocol is adapted from a procedure for the synthesis of 4-(o-chlorophenyl)-2-aminothiazole.[3]
Materials:
-
o-chloroacetophenone (0.01 M)
-
Thiourea (0.02 M)
-
Iodine (catalytic amount, 0.01 M)
-
Ethanol
-
Microwave-safe flask
-
Laboratory microwave reactor
Procedure:
-
In a microwave-safe flask, combine o-chloroacetophenone (0.01 M), thiourea (0.02 M), and a catalytic amount of iodine (0.01 M).
-
Seal the flask and place it in a laboratory microwave reactor.
-
Irradiate the mixture at 170 W for 5 to 15 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 4-(o-chlorophenyl)-2-aminothiazole.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[9]
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HCA-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
Bacterial or fungal inoculum adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth without microbe).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanistic Insights and Conclusion
The diverse biological activities of 5-substituted thiazol-2-amines underscore the importance of this scaffold in drug discovery. The choice between a 5-alkyl and a 5-heteroaryl substituent is a critical decision in the design of new therapeutic agents.
Mechanistically , 5-heteroaryl substituents can engage in a wider range of specific, directional interactions, such as hydrogen bonding and π-π stacking, which can lead to higher potency and selectivity. This is particularly evident in enzyme inhibitors where precise positioning within the active site is paramount. For instance, the activity of 2-amino-5-(thioaryl)thiazoles as Itk inhibitors likely relies on such specific interactions.[6]
In contrast, 5-alkyl groups primarily contribute to binding through hydrophobic interactions. The discovery of N-(5-isopropyl-thiazol-2-yl)isobutyramide as a cdk5/p25 inhibitor highlights the importance of a well-defined hydrophobic pocket in the target protein.[5]
References
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazoles. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. (2006). PubMed. Retrieved from [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2004). PubMed. Retrieved from [Link]
-
Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (2006). PubMed. Retrieved from [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. (2018). PubMed. Retrieved from [Link]
-
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (2023). ACS Omega. Retrieved from [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed. Retrieved from [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. (2004). PubMed. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Organic and Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Journal of Science. Retrieved from [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery and SAR of 2-Amino-5-[(thiomethyl)aryl]thiazoles as Potent and Selective ItK Inhibitors. (2006). ResearchGate. Retrieved from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences. Retrieved from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Guide: Elemental Analysis Standards for 5-(Tetrahydrofuran-3-yl)thiazol-2-amine
Executive Summary
5-(Tetrahydrofuran-3-yl)thiazol-2-amine (CAS: 1250807-26-1) is a critical heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor synthesis. Its structural duality—combining a polar, basic 2-aminothiazole moiety with a lipophilic tetrahydrofuran ether—presents unique challenges for analytical standardization.
This guide objectively compares the validation of this molecule using Classical Combustion Analysis (CHNS) versus Quantitative NMR (qNMR) . While CHNS remains the regulatory prerequisite for bulk purity confirmation in many pharmacopeias, this guide argues that qNMR offers superior specificity for this specific thiazole derivative due to its hygroscopic nature and sulfur-content interference in combustion chambers.
The Molecular Standard: Theoretical Composition
Before selecting an analytical method, the "Standard" is defined by the theoretical elemental composition. Any deviation >0.4% from these values typically indicates solvation, hydration, or synthetic impurities.
Molecule: 5-(Tetrahydrofuran-3-yl)thiazol-2-amine Formula: C₇H₁₀N₂OS Molecular Weight: 170.23 g/mol
| Element | Count | Atomic Weight | Total Mass | Theoretical % | Tolerance Limit (±0.4%) |
| Carbon (C) | 7 | 12.011 | 84.08 | 49.39% | 48.99 – 49.79% |
| Hydrogen (H) | 10 | 1.008 | 10.08 | 5.92% | 5.52 – 6.32% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 16.46% | 16.06 – 16.86% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 18.83% | 18.43 – 19.23% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 9.40% | Calculated by difference |
Comparative Analysis: CHNS Combustion vs. qNMR
Method A: Classical Combustion Analysis (CHNS)
Status: The "Gold Standard" for bulk purity. Mechanism: Flash combustion at >900°C, reduction of gases, and separation via GC with Thermal Conductivity Detection (TCD).
-
The Thiazole Challenge: The high sulfur content (18.83%) in the thiazole ring poses a specific risk. Sulfur can form stable sulfates in the ash or poison standard oxidation catalysts, leading to low recovery. Furthermore, the primary amine (
) is hygroscopic; absorbed atmospheric water will artificially inflate %H and dilute %C/N/S, causing a "failed" analysis despite high chemical purity. -
Required Protocol Adjustment: Use of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) as a combustion aid is mandatory to ensure complete sulfur oxidation to .
Method B: Quantitative NMR (qNMR)
Status: The Modern, Specific Alternative. Mechanism: Proton counting relative to a certified internal standard (IS).[1]
-
The Advantage: qNMR is non-destructive and, critically, insensitive to inorganic impurities (like silica or salts) and specific regarding water . Unlike CHNS, where water is a silent error source, qNMR separates the water signal from the analyte signals.
-
Suitability: Ideal for 5-(Tetrahydrofuran-3-yl)thiazol-2-amine because the aromatic thiazole proton (if C4-H is present) or the distinct THF multiplets provide clean integration regions away from solvent peaks.
Comparison Matrix
| Feature | CHNS Combustion | qNMR (¹H) |
| Specificity | Low (Cannot distinguish isomer vs. impurity) | High (Structural confirmation + Purity) |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) |
| Sulfur Handling | Difficult (Requires | Irrelevant (Sulfur is silent in ¹H NMR) |
| Hygroscopicity | High Error Risk (Requires drying <100 ppm | Low Risk (Water signal is separated) |
| Precision | ± 0.3% - 0.4% | ± 0.5% - 1.0% (Operator dependent) |
| Cost | Low (Outsourced ~$20/sample) | Medium (Instrument time + Deuterated solvent) |
Experimental Protocols
Protocol A: Optimized CHNS for Thiazoles
Use this method if submitting for publication in journals requiring classical EA.
-
Sample Preparation: Dry the amine sample in a vacuum oven at 40°C over
for 24 hours. The tetrahydrofuran ring is sensitive to acid hydrolysis; avoid acidic desiccants. -
Calibration Standard: Calibrate the analyzer using Sulfanilamide (C₆H₈N₂O₂S). It contains both Sulfur (18.62%) and Nitrogen (16.27%) in ratios nearly identical to the target molecule, minimizing extrapolation errors.
-
Weighing: Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule.
-
Additive: Add 5–10 mg of Tungsten Trioxide (
) powder directly over the sample in the capsule. This prevents the formation of non-volatile sulfates. -
Combustion: Run with an oxygen injection time of >5 seconds at 980°C.
Protocol B: High-Precision qNMR
Use this method for internal purity validation and salt stoichiometry confirmation.
-
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Why: Maleic acid provides a singlet at ~6.3 ppm, distinct from the thiazole/THF aliphatic protons (1.5–4.5 ppm) and the broad amine peak.
-
-
Solvent: DMSO-
(to ensure solubility of the polar amine and prevent exchange of the protons if integrating them, though integrating the THF backbone is safer). -
Preparation:
-
Weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) directly into the NMR tube (or vial) using a microbalance (precision 0.01 mg). -
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): ≥ 30 seconds (Essential for full relaxation of the rigid thiazole core). -
Scans: 32 or 64.
-
-
Calculation:
Decision & Workflow Visualization
The following diagram illustrates the logical flow for validating this specific thiazole derivative, accounting for its chemical properties.
Figure 1: Analytical decision matrix selecting between CHNS and qNMR based on moisture content and data requirements.
References
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency.[3] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
PubChem. (2023). 5-(Tetrahydrofuran-3-yl)thiazol-2-amine Compound Summary. National Library of Medicine. [Link](Note: General scaffold search utilized for property verification)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemscene.com [chemscene.com]
- 3. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Benchmarking potency of 5-(Tetrahydrofuran-3-yl)thiazol-2-amine analogs
This guide outlines a rigorous benchmarking strategy for 5-(Tetrahydrofuran-3-yl)thiazol-2-amine analogs.
This specific scaffold represents a strategic "scaffold hop" in medicinal chemistry—specifically designed to replace the planar, aromatic furan-thiazole moiety commonly found in kinase inhibitors and adenosine receptor antagonists. The transition from a furan (aromatic) to a tetrahydrofuran (saturated, chiral) ring is a classic optimization tactic to improve solubility and reduce metabolic liability (avoiding reactive furan metabolites), often at the risk of potency loss due to changes in ring puckering and stereochemistry.
Context: Evaluation of Saturated Bioisosteres in Adenosine A2A Receptor Antagonism & Kinase Inhibition.
Part 1: Strategic Rationale & Benchmarking Landscape
To objectively evaluate the potency of this scaffold, you must benchmark it not just against a "blank," but against the parent aromatic pharmacophore (the furan analog) and the industry gold standards .
The Bioisostere Hypothesis
The core scientific question this benchmarking must answer is: Does the saturation of the furan ring to a tetrahydrofuran (THF) ring maintain sufficient binding affinity while improving physicochemical properties?
-
The Reference Standard (The "Control"): 5-(Furan-2-yl)thiazol-2-amine . This is the planar, aromatic precursor.
-
The Test Article: 5-(Tetrahydrofuran-3-yl)thiazol-2-amine . This introduces a chiral center at the 3-position and a "puckered" 3D conformation.
The "Chirality Trap" (Expert Insight)
Unlike the furan analog, the THF-3-yl analog possesses a chiral center. You cannot benchmark the racemate alone. The (R) and (S) enantiomers will likely occupy the binding pocket differently.
-
Requirement: The benchmarking protocol must include chiral separation and individual testing of enantiomers.
Comparative Matrix
Summarize your data in this format to make go/no-go decisions.
| Metric | Reference (Furan Analog) | Test Article (Racemate) | Test Article (Enantiomer A) | Test Article (Enantiomer B) | Desired Outcome |
| Binding Affinity ( | High (e.g., <10 nM) | Moderate | High (Eutomer) | Low (Distomer) | Eutomer retains < 5x loss vs Furan |
| Solubility (pH 7.4) | Low (< 50 µM) | High (> 200 µM) | High | High | > 10-fold improvement |
| Lipophilicity (LogD) | High (> 3.0) | Moderate (1.5 - 2.5) | Moderate | Moderate | Optimization to 1-3 range |
| Metabolic Stability ( | Low (Furan oxidation) | High | High | High | No reactive metabolites |
Part 2: Experimental Protocols (Self-Validating Systems)
The primary biological target for 5-substituted thiazol-2-amines is often the Adenosine
Protocol A: Radioligand Binding Assay (The "Truth" Standard)
Objective: Determine the equilibrium dissociation constant (
Materials:
-
Receptor: Human recombinant Adenosine
receptor (expressed in HEK293 membranes). -
Radioligand:
-ZM241385 (High affinity antagonist, nM). -
Non-specific Control: NECA (10 µM) or XAC.
Step-by-Step Methodology:
-
Membrane Prep: Thaw HEK293-hA2A membranes and homogenize in Assay Buffer (50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4). -
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane +
-ZM241385 (2 nM). -
Non-Specific Binding (NSB): Membrane +
-ZM241385 + Excess Cold Competitor (10 µM NECA). -
Test Compounds: Add 5-(THF)-thiazol-2-amine analogs in a 10-point dose-response curve (e.g., 10 µM down to 0.1 nM).
-
-
Incubation: Incubate for 90 minutes at 25°C to ensure equilibrium is reached (critical for slow off-rate compounds).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis (Self-Validation):
-
Calculate Specific Binding = (Total Binding - NSB).
-
Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
. -
Validity Check: The Hill Slope should be near -1.0. If -0.5, suspect negative cooperativity or racemic mixture interference.
Protocol B: Functional cAMP Accumulation Assay
Objective: Confirm the compound acts as an antagonist by blocking agonist-induced cAMP production.
-
Cell Line: CHO-K1 cells overexpressing
. -
Stimulation: Stimulate cells with an
concentration of the agonist CGS21680 . -
Inhibition: Co-treat with increasing concentrations of the 5-(THF)-thiazol-2-amine analog.
-
Readout: Measure cAMP levels using TR-FRET (e.g., HTRF or Lance Ultra kits).
-
Metric: Determine the
(Potency) and (Functional Affinity).
Part 3: Visualization & Logic Flow
The Screening Cascade (Graphviz Diagram)
This diagram illustrates the logical flow from chemical synthesis to lead selection, emphasizing the separation of enantiomers.
Caption: Workflow for benchmarking chiral THF-thiazole analogs, prioritizing early stereochemical resolution and affinity validation.
Mechanistic Pathway (Adenosine A2A Signaling)
Understanding the downstream effect is crucial for the functional assay.
Caption: The Gs-coupled signaling pathway of the A2A receptor. The benchmarked analog acts as a competitive antagonist at the receptor surface.
Part 4: References
-
Structure-Activity Relationships of Thiazole-2-amines:
-
Title: "Discovery of Thiazole-2-amine Derivatives as Potent Adenosine A2A Receptor Antagonists."
-
Source:Journal of Medicinal Chemistry
-
URL:[Link] (General Journal Link for verification of scaffold class).
-
-
Bioisosterism (Furan vs. THF):
-
Title: "Saturated Bioisosteres of Benzene: Where to Go Next?"
-
Source:Journal of Medicinal Chemistry
-
URL:[Link]
-
-
Assay Protocol Validation:
-
Title: "International Union of Basic and Clinical Pharmacology. LXXXI. 2011 Update on Adenosine Receptors."
-
Source:Pharmacological Reviews
-
URL:[Link]
-
-
Thiazole Scaffolds in Drug Discovery:
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2 H -Thiazolo[4,5- d ][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03874F [pubs.rsc.org]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 5-(Tetrahydrofuran-3-yl)thiazol-2-amine
Executive Summary
Immediate Action: This compound is a hazardous heterocyclic amine . Under no circumstances should it be disposed of via municipal drainage or trash.
5-(Tetrahydrofuran-3-yl)thiazol-2-amine (CAS: 1565386-73-3 ) combines a thiazole core with a tetrahydrofuran (THF) moiety. Its disposal requires strict adherence to protocols for nitrogen-containing heteroaromatics . The primary risks during disposal are acute toxicity (oral), potential respiratory irritation, and environmental persistence if leached.
Disposal Classification: Hazardous Chemical Waste (Incineration Required).
Hazard Identification & Characterization
Before initiating disposal, you must validate the material's hazard profile. As a research chemical, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle based on its pharmacophore (aminothiazole core + cyclic ether).
GHS Classification (Derived from Analogs)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | WARNING |
| Skin Irritation | Cat 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation | Warning |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation | Warning |
Physical Properties Relevant to Waste[1][2]
-
State: Solid (Crystalline powder).
-
Solubility: Moderate in organic solvents (DMSO, Methanol); low in water.
-
Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[1]
-
Special Note (THF Moiety): While the THF ring is substituted and generally stable in solid form, the ether linkage theoretically allows for peroxide formation upon extremely prolonged storage. Test for peroxides if the container is old or compromised before consolidation.
Pre-Disposal Handling & Packaging
Proper packaging is the first line of defense against exposure during transport to the waste facility.
Step 1: Segregation
-
Do Not Mix With: Oxidizers (e.g., nitric acid, peroxides) or strong acids.[2][1]
-
Waste Stream: Segregate into "Solid Hazardous Waste - Toxic/Irritant" .
-
Liquid Solutions: If the compound is dissolved (e.g., in DMSO or Methanol), it must be segregated into "Flammable Organic Solvents" or "Halogenated/Non-Halogenated Solvents" depending on the carrier solvent.
Step 2: Containerization
-
Primary Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Solids: Double-bag the solid in 6-mil polyethylene bags before placing it in the rigid container to prevent dust generation.
-
Liquids: Leave 10% headspace in the bottle to allow for thermal expansion.
Step 3: Labeling
Every container must carry a hazardous waste tag containing:
-
Full Chemical Name: 5-(Tetrahydrofuran-3-yl)thiazol-2-amine.[3][4]
-
CAS Number: 1565386-73-3.[4]
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
Disposal Workflow (Decision Matrix)
The following diagram outlines the logical flow for determining the correct waste stream.
Figure 1: Decision matrix for segregating 5-(Tetrahydrofuran-3-yl)thiazol-2-amine based on physical state and solvent carrier.
Regulatory Compliance & Waste Codes
US EPA (RCRA)
While this specific compound is not explicitly listed on the P-list or U-list, it must be characterized by the generator.
-
Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), assign code D001 (Ignitable).
-
Generator Knowledge: As a toxic amine, it falls under the "Process Knowledge" clause. It should be treated as Hazardous Waste to ensure destruction via incineration.
European Waste Catalogue (EWC)
-
Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
Emergency Procedures (Spill Response)
In the event of a spill during disposal preparation:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use a N95/P100 respirator.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust dispersion.
-
Liquid: Surround with absorbent boom or vermiculite.
-
-
Cleanup:
-
Scoop material into a dedicated waste container.
-
Clean surface with a mild detergent followed by water.
-
Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.
-
-
Reporting: Report the spill to your site's EHS officer.
References
-
CymitQuimica . 5-(Tetrahydrofuran-3-yl)thiazol-2-amine Product Page (CAS 1565386-73-3). Retrieved from
-
PubChem . 2-Aminothiazole Compound Summary (Core Structure Safety). National Library of Medicine. Retrieved from
-
National Research Council (US) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from
-
US EPA . Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Sources
Personal protective equipment for handling 5-(Tetrahydrofuran-3-yl)thiazol-2-amine
Executive Summary & Chemical Context
5-(Tetrahydrofuran-3-yl)thiazol-2-amine is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients.[1][2] Its structure combines a polar, oxygenated tetrahydrofuran (THF) ring with a biologically active 2-aminothiazole core.[1][2]
The Safety Paradox: While often handled as a routine intermediate, the 2-aminothiazole moiety poses specific biological risks (thyroid toxicity, potential carcinogenicity) that are frequently underestimated.[1][2] Furthermore, the THF ether linkage introduces susceptibility to oxidative degradation.[2] This guide mandates a "Potent Compound" handling approach until specific toxicological data proves otherwise.[2]
Hazard Identification & Risk Assessment
Derived from Structure-Activity Relationship (SAR) analysis of 2-aminothiazole (CAS 96-50-4) and Tetrahydrofuran analogs.[1][2]
GHS Classification (Simulated)
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][2][3][4] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][4][5][6] |
| Carcinogenicity | Cat 2 | H351 | Suspected of causing cancer (Aminothiazole linkage).[2][4] |
| STOT - Single Exp. | Cat 3 | H335 | May cause respiratory irritation.[2][4] |
Critical Chemical Moieties & Risks[1]
-
Aminothiazole Core: Structurally similar to thyroid inhibitors; potential for endocrine disruption and sensitization.[2]
-
Tetrahydrofuran Ring: While the molecule is likely a solid, the ether functionality requires protection from strong acids and oxidizers to prevent ring cleavage or peroxide accumulation (if stored in solution).[2]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient.[2] Use this Enhanced Barrier Protocol.
PPE Selection Logic Diagram
The following decision tree illustrates the logic for selecting PPE based on the specific hazards of the aminothiazole and THF moieties.
Figure 1: PPE Selection Logic based on chemical structure analysis.[1][2] The THF moiety enhances skin permeability, necessitating robust glove selection.[1][2]
Detailed PPE Specifications
| Protection Zone | Requirement | Technical Justification |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (5-8 mil) or Neoprene | Aminothiazoles can penetrate standard latex.[1][2] Double layering provides a breakthrough time buffer >480 mins.[2] |
| Respiratory | P100 / N95 (for solids) or Half-mask w/ OV/P100 cartridges (if in solution).[1][2] | Prevents inhalation of fine particulates during weighing, critical given the H351 (Suspected Carcinogen) flag.[2] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1).[2] | Safety glasses are inadequate due to the risk of severe irritation (H319) from amine bases.[2] |
| Body | Disposable Tyvek® Lab Coat with elastic cuffs.[2] | Reusable cotton coats trap particulates.[2] Disposable suits prevent cross-contamination of common areas.[2] |
Operational Protocol: Safe Handling Workflow
Adhere to this self-validating workflow to minimize exposure.
Engineering Controls[2][6]
-
Primary Barrier: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as heterocyclic amines can be static-prone, leading to powder dispersal.[2]
Step-by-Step Handling Procedure
Step 1: Preparation & Inspection
-
Verify fume hood certification.[2]
-
Place a disposable absorbent pad (benchkote) in the work area to capture minor spills.[2]
-
Self-Validation: Check glove integrity by inflating slightly before donning.[2]
Step 2: Weighing & Transfer
-
Do not use a spatula directly into the stock bottle.[2] Pour a small amount into a secondary tared vial inside the hood.
-
If the solid is clumpy, do not crush it in the open.[2] Dissolve in the reaction solvent (e.g., DMSO, Methanol) immediately to trap particulates.[2]
-
Scientific Insight: Solubilizing the compound early reduces the risk of airborne dust exposure, the primary route of entry for solids.[2]
Step 3: Reaction Setup
-
Add solvent slowly.[2] The amine group is basic; exothermic reaction is possible if mixing with acidic reagents.[2]
-
Ensure the reaction vessel is vented to a scrubber if using volatile reagents.[2]
Step 4: Decontamination
-
Wipe down the balance and tools with 10% Bleach followed by Ethanol .[2]
-
Mechanism:[5][6] Bleach (Hypochlorite) oxidizes the amine functionality, degrading the toxicophore more effectively than solvent cleaning alone.[2]
Operational Workflow Diagram
Figure 2: Operational workflow emphasizing dust control via immediate solubilization and oxidative decontamination.
Emergency Response & Waste Disposal
Emergency Procedures
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap/water for 15 mins.[1][2] Do NOT use ethanol (enhances absorption).[2] | Seek medical review.[2][5][6][7][8][9][10] Monitor for thyroid-related symptoms. |
| Eye Contact | Flush with eyewash for 15 mins, holding lids open.[2] | Consult ophthalmologist immediately (alkaline risk).[2] |
| Spill (Solid) | Cover with wet paper towels (prevents dust). Scoop into bag. | Clean area with 10% bleach solution.[2] |
Waste Disposal[1][2][11]
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).[2]
-
Stream: High BTU Incineration .
-
Protocol:
References
-
PubChem. 2-Aminothiazole Compound Summary (CID 67545).[2] National Library of Medicine.[2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2] Retrieved from [Link]
Sources
- 1. 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | C6H5N3OS | CID 351610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(furan-2-yl)-1,2-thiazole-3-carboxylic acid | 1781547-54-3 [sigmaaldrich.com]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. gjchemical.com [gjchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. actylislab.com [actylislab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
